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  • Product: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester
  • CAS: 1259680-82-4

Core Science & Biosynthesis

Foundational

A Technical Guide to trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester: Application in Modern Drug Metabolism Research

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides an in-depth analysis of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester, a deuterated, stable isotope-labeled (SIL) com...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester, a deuterated, stable isotope-labeled (SIL) compound of significant value in pharmaceutical research and development. The core utility of this molecule lies in its application as a tracer and internal standard for absorption, distribution, metabolism, and excretion (ADME) studies. Its structure, being a derivative of a key precursor to anti-cancer drugs like afatinib and neratinib, makes it particularly relevant for developing and validating bioanalytical methods for these and related compounds. This document will elucidate the chemical properties, mechanism of utility, and a detailed experimental protocol for its application, designed for researchers, chemists, and drug development professionals.

The Indispensable Role of Stable Isotope Labeling in Drug Development

A comprehensive understanding of a new chemical entity's (NCE) ADME profile is a cornerstone of modern drug development, essential for evaluating the safety and efficacy of a potential therapeutic.[1] Isotopic labeling, which involves strategically replacing specific atoms in a drug molecule with their isotopes, has become a vital tool for these investigations.[1] This technique allows researchers to trace the journey of a drug and its metabolites through a biological system with exceptional precision.[1]

Unlike radioisotopes, stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are non-radioactive. This inherent safety makes them ideal for human studies, including those in vulnerable populations, and for repeat-dosing regimens.[1][2] When a molecule is labeled with deuterium, its chemical and biological properties remain virtually identical to the unlabeled analog. However, its mass increases, creating a distinct signature that can be unequivocally detected by mass spectrometry (MS).[2][] This mass shift allows the labeled compound to serve as a "silent witness" to its own metabolism, enabling precise quantification and structural elucidation of its metabolites without interference from endogenous molecules.[]

Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is a prime example of such a tool, where the six deuterium atoms on the dimethylamino group provide a clear +6 Dalton mass shift, making it an ideal internal standard for quantitative bioanalysis and a tracer for metabolic pathway identification.

Chemical Structure and Physicochemical Properties

The structure and properties of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester are fundamental to its application. The nomenclature itself provides a clear description:

  • trans: Refers to the (E)-stereochemistry across the carbon-carbon double bond.

  • 4-Dimethylamino: A dimethylamino group is attached to the fourth carbon of the main chain.

  • crotonic Acid: A four-carbon unsaturated carboxylic acid.

  • -d6: Indicates that the six hydrogen atoms on the two methyl groups of the dimethylamino moiety have been replaced with deuterium.

  • Methyl Ester: The carboxylic acid is functionalized as a methyl ester.

Chemical Structure

Caption: Chemical structure of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester.

Physicochemical Data
PropertyValueSource(s)
Chemical Name trans 4-Dimethylaminocrotonic Acid-d6 Methyl EsterN/A
Synonyms (E)-4-(Dimethylamino-d6)but-2-enoic acid methyl esterN/A
CAS Number 1259680-82-4[4]
Molecular Formula C₇H₇D₆NO₂Derived
Molecular Weight 149.23 g/mol Derived
Appearance Powder[5]
Storage Room temperature, sealed[5]
Unlabeled CAS 212776-19-7[5][6][7]
Unlabeled Formula C₇H₁₃NO₂[5][6][7]
Unlabeled MW 143.19 g/mol [6]

Mechanism of Utility: A Mass-Shifted Tracer for Bioanalysis

The core principle behind using trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is its behavior in mass spectrometry. When an unlabeled drug candidate (the analyte) and its stable isotope-labeled version (the internal standard) are mixed, they are chemically identical and thus co-elute during liquid chromatography (LC). However, in the mass spectrometer, they are easily distinguished by their mass-to-charge ratio (m/z).

The deuterium labeling on the dimethylamino group is strategically placed at a site known for potential metabolic activity, specifically N-demethylation. If the drug undergoes this transformation, the labeled standard will undergo the same, but the resulting fragments will retain a mass shift, allowing for unambiguous identification of the metabolic pathway.

mass_shift cluster_unlabeled Unlabeled Drug cluster_labeled Labeled Internal Standard cluster_ms Mass Spectrometry Analysis Unlabeled_Parent Parent Drug (Analyte) m/z = M Unlabeled_Metabolite Oxidized Metabolite m/z = M + 16 Unlabeled_Parent->Unlabeled_Metabolite Metabolism (e.g., Oxidation) MS LC-MS/MS detects both pairs. The +6 Da mass difference is maintained, allowing for precise quantification and metabolite identification. Labeled_Parent d6-Labeled Drug (Internal Standard) m/z = M + 6 Labeled_Metabolite d6-Labeled Oxidized Metabolite m/z = M + 6 + 16 Labeled_Parent->Labeled_Metabolite Metabolism (e.g., Oxidation)

Caption: Principle of mass-shift detection in metabolic studies.

Application Protocol: In Vitro Metabolic Stability Assay using LC-MS/MS

This protocol describes a typical experiment to determine the rate of metabolism of an unlabeled parent compound using trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as an internal standard for quantification.

Principle

The experiment involves incubating the unlabeled test compound with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The reaction is initiated by adding a cofactor, NADPH. Aliquots are taken at various time points, and the reaction is stopped ("quenched"). The deuterated internal standard is added to all samples to account for variations in sample processing and instrument response. The disappearance of the parent compound over time is measured by LC-MS/MS to determine its metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Materials and Reagents
  • Unlabeled trans 4-Dimethylaminocrotonic Acid Methyl Ester (Test Compound)

  • trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • Acetonitrile (ACN) (Quenching/Protein Precipitation Solvent)

  • Deionized Water

  • 96-well plates, refrigerated centrifuge, LC-MS/MS system

Step-by-Step Methodology
  • Prepare Stock Solutions:

    • Test Compound Stock: Prepare a 10 mM stock of the unlabeled compound in DMSO.

    • Internal Standard (IS) Stock: Prepare a 1 mM stock of the d6-labeled compound in DMSO.

    • Rationale: DMSO is used for its ability to dissolve a wide range of organic compounds. High concentrations are prepared for serial dilution.

  • Prepare Working Solutions:

    • Test Compound Working Solution: Dilute the stock solution to 100 µM in phosphate buffer.

    • Microsome Working Solution: Dilute the HLM stock to a final concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.

    • Quenching Solution: Prepare ACN containing a fixed concentration of the IS (e.g., 100 nM).

    • Rationale: Working solutions are prepared at concentrations suitable for the assay conditions. The IS is included in the quenching solvent for efficient and consistent addition to all samples after the reaction is stopped.

  • Incubation Procedure:

    • Pre-warm the microsome working solution and test compound working solution at 37°C for 5 minutes.

    • To initiate the reaction, add the NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to be under Kₘ conditions.

    • Immediately take a time-zero (T=0) aliquot and add it to a well in the 96-well plate containing the cold quenching solution.

    • Incubate the remaining reaction mixture at 37°C.

    • Take aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and add them to separate wells containing the quenching solution.

    • Rationale: 37°C is used to mimic physiological temperature. The T=0 sample represents 100% of the compound before metabolism begins. Quenching with cold ACN stops the enzymatic reaction by denaturing the proteins and precipitating them out of the solution.

  • Sample Processing:

    • Once all time points are collected, seal the 96-well plate and centrifuge at 4000 rpm for 20 minutes at 4°C.

    • This will pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Rationale: Centrifugation clears the sample of particulate matter that could clog the LC system.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18).

    • Develop a chromatographic method to separate the analyte from other matrix components. The analyte and the IS should co-elute.

    • Set up the mass spectrometer to monitor the specific mass transitions for both the unlabeled analyte and the d6-labeled IS using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • For each time point, calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

    • Plot the natural log (ln) of the peak area ratio versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Workflow Visualization

workflow prep 1. Prepare Stocks (Test Compound, IS) work 2. Prepare Working Solutions (Microsomes, Quench + IS) prep->work incubate 3. Pre-warm & Initiate Reaction (Add NADPH at 37°C) work->incubate quench 4. Quench Aliquots at Time Points (T=0, 5, 15, 30, 60 min) into Quench + IS Solution incubate->quench centrifuge 5. Centrifuge Plate (Pellet Precipitated Protein) quench->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer analyze 7. LC-MS/MS Analysis (Monitor Analyte & IS) transfer->analyze data 8. Calculate Peak Area Ratios & Determine Half-Life (t½) analyze->data

Caption: Experimental workflow for an in vitro metabolic stability assay.

Synthesis Outline

The synthesis of trans 4-Dimethylaminocrotonic Acid and its derivatives is well-documented. A common and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction.[8] The synthesis of the d6-labeled variant would follow a similar pathway, substituting a deuterated starting material.

  • Starting Material: The synthesis would begin with a deuterated amine, such as dimethylamine-d6.

  • Aldehyde Formation: This amine is used to synthesize N,N-di(trideuteriomethyl)amino acetaldehyde.

  • HWE Reaction: The deuterated acetaldehyde is then reacted with a phosphonate ylide, typically derived from triethyl phosphonoacetate, in the presence of a base. This reaction stereoselectively forms the trans double bond.

  • Esterification: The resulting product is the target molecule, trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester. If the reaction is performed with a different phosphonoacetate ester, the corresponding ester is formed directly.

This approach provides a reliable route to the high-purity, isotopically labeled compound required for sensitive bioanalytical applications.

Conclusion

Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is more than just a chemical reagent; it is a sophisticated tool that empowers researchers to conduct high-precision ADME and pharmacokinetic studies. Its stable deuterium label provides a safe and effective means to trace metabolic pathways and to serve as an ideal internal standard for LC-MS/MS quantification. By enabling the generation of accurate, reliable, and reproducible data, this compound plays a critical role in the rigorous evaluation of drug candidates, ultimately contributing to the advancement of safer and more effective medicines.

References

  • Baillie, T. A., & Tang, W. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1533-1547. [Link]

  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from a CIL-related source. The specific URL is not available in the search results, but the content reflects common knowledge in the field of stable isotope labeling.
  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1533-1547. [Link]

  • BOC Sciences. (n.d.). Properties, Mechanisms and Applications of DM4-SMe. Retrieved from BOC Sciences product information.
  • Pharmaffiliates. (n.d.). trans 4-Dimethylaminocrotonic Acid Methyl Ester. CAS No: 212776-19-7. Retrieved from Pharmaffiliates product catalog. [Link]

  • Google Patents. (2016).
  • The Royal Society of Chemistry. (n.d.). Supporting Information. This reference pertains to general laboratory techniques and characterization methods. The specific context is not directly about the target compound but provides examples of standard analytical procedures.
  • AZoM. (n.d.). trans 4-Dimethylaminocrotonic acid methyl ester 500mg CAS No:212776-19-7.
  • J&K Scientific. (n.d.). trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester. CAS 1259680-82-4. Retrieved from a supplier website, J&K Scientific (健竹科技). [Link]

Sources

Exploratory

Synthesis Pathway and Mechanistic Grounding of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

A Technical Guide for Advanced Kinase Inhibitor Intermediates As the development of targeted covalent inhibitors accelerates, the demand for metabolically stable and analytically trackable intermediates has surged. trans...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Kinase Inhibitor Intermediates

As the development of targeted covalent inhibitors accelerates, the demand for metabolically stable and analytically trackable intermediates has surged. trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 1259680-82-4) is a highly specialized deuterated building block. Its non-deuterated parent is the critical precursor for the Michael acceptor moiety found in irreversible Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors, such as Afatinib and Neratinib[1]. These inhibitors function by forming a covalent bond with conserved cysteine residues (e.g., Cys773 in EGFR) in the kinase active site[2].

For drug development professionals, incorporating a hexadeuterated (-d6) dimethylamino group serves two primary functions:

  • Metabolic Stabilization: It leverages the primary Kinetic Isotope Effect (KIE) to suppress CYP450-mediated N-demethylation, a common metabolic liability for tertiary amines.

  • Analytical Tracking: It provides a robust +6 Da mass shift for use as an internal standard in quantitative LC-MS/MS pharmacokinetic profiling.

This whitepaper details the retrosynthetic strategy, chemoselective reaction mechanics, and a self-validating experimental protocol for synthesizing this critical intermediate.

Retrosynthetic Strategy & Chemoselectivity

The synthesis of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester relies on the nucleophilic substitution of Methyl (E)-4-bromocrotonate with Dimethylamine-d6. While seemingly straightforward, the reaction presents a significant chemoselectivity challenge.

Because Methyl (E)-4-bromocrotonate is an α,β -unsaturated ester with an allylic leaving group, it possesses two electrophilic sites:

  • C4 (Allylic carbon): Susceptible to direct SN​2 displacement.

  • C3 ( β -carbon): Susceptible to 1,4-conjugate addition (Michael addition).

The Causality of Reaction Conditions: To exclusively yield the desired allylic substitution product, the reaction must be kept under strict kinetic control . Industrial preparation methods emphasize maintaining the reaction temperature between -10 °C and 10 °C[3],[4]. At elevated temperatures, thermodynamic equilibration allows the amine to attack the β -carbon, generating an undesired β -amino ester byproduct. Furthermore, utilizing a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) acts as an acid scavenger for the liberated HBr without competing as a nucleophile.

Chemoselectivity SM Methyl (E)-4-bromocrotonate + Dimethylamine-d6 SN2 Allylic Substitution (SN2) Target Pathway SM->SN2 0-10 °C, THF DIPEA (Base) Michael Conjugate Addition (1,4) Undesired Pathway SM->Michael >25 °C Thermodynamic Control Product trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester SN2->Product Byproduct beta-Amino Ester Byproduct Michael->Byproduct

Fig 1: Chemoselective control favoring SN2 allylic substitution over Michael addition.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. It incorporates In-Process Controls (IPCs) and structural validation checkpoints to ensure the strict retention of the (E)-geometry (trans-isomer) throughout the workflow.

Reagents Required
  • Methyl (E)-4-bromocrotonate (1.0 eq, verify E-geometry via NMR prior to use)

  • Dimethylamine-d6 Hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Amine Liberation (Free-Basing) Suspend Dimethylamine-d6 Hydrochloride (1.2 eq) in anhydrous THF under a nitrogen atmosphere. Add DIPEA (2.5 eq) in a single portion.

  • Causality: Dimethylamine-d6 is highly volatile and is thus supplied as a stable hydrochloride salt. DIPEA liberates the nucleophilic free amine while simultaneously establishing the basic environment needed to neutralize the hydrobromic acid byproduct generated in Step 2.

Step 2: Temperature-Controlled Electrophile Addition Cool the suspension to 0–5 °C using an ice/brine bath. Begin the dropwise addition of Methyl (E)-4-bromocrotonate (1.0 eq) over 30 minutes.

  • Causality: The dropwise addition prevents localized exothermic spikes. Maintaining the temperature strictly below 10 °C is the primary kinetic brake against the undesired 1,4-Michael addition[4].

Step 3: Kinetic Reaction & IPC Monitoring Stir the reaction mixture at 0–5 °C for 2 hours.

  • Self-Validation Check: Monitor the reaction via HPLC or TLC (Eluent: 9:1 DCM:MeOH). The reaction is considered complete when less than 2% of the starting bromocrotonate remains[4]. The product will appear as a significantly more polar spot.

Step 4: Quench and Extraction Quench the reaction by adding ice-cold water. Transfer to a separatory funnel and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Causality: Because the target molecule is a tertiary amine, washing with acidic aqueous solutions (e.g., 1M HCl) must be strictly avoided. Acidification would protonate the product, driving it into the aqueous layer and drastically reducing the isolated yield.

Step 5: Isolation and Validation Filter the drying agent and concentrate the filtrate under reduced pressure (max 30 °C to prevent thermal degradation). Purify the resulting oil via silica gel flash chromatography if necessary.

Workflow Step1 Step 1: Preparation Suspend Dimethylamine-d6 HCl in THF + DIPEA at 0 °C Step2 Step 2: Electrophile Addition Dropwise addition of Methyl (E)-4-bromocrotonate Step1->Step2 Step3 Step 3: Kinetic Reaction Stir at 0-5 °C for 2h IPC: Monitor by HPLC Step2->Step3 Step4 Step 4: Quench & Extract Quench with H2O, extract with EtOAc (Avoid acid wash) Step3->Step4 Step5 Step 5: Isolation & Validation Concentrate in vacuo Validate E-geometry via 1H-NMR Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis of the -d6 intermediate.

Data Presentation & Analytical Validation

To ensure the integrity of the synthesized product, the final material must be validated against its non-deuterated counterpart. The most critical self-validation metric is the 1 H-NMR coupling constant ( J ) of the vinylic protons. A coupling constant of J≈15.6 Hz confirms that the trans (E) stereochemistry was successfully preserved during the SN​2 displacement[3].

Table 1: Analytical Signatures of Methyl (E)-4-(dimethylamino)but-2-enoate vs. its -d6 Isotopologue

Property / MetricNon-Deuterated StandardDeuterated (-d6) TargetAnalytical Significance
Molecular Formula C7​H13​NO2​ C7​H7​D6​NO2​ Isotopic labeling
Molecular Weight 143.18 g/mol 149.22 g/mol +6 Da mass shift ensures robust LC-MS/MS internal standard resolution.
1 H-NMR (Amine) ∼2.20 ppm (s, 6H) Absent Confirms >99% isotopic incorporation at the N-dimethyl site.
1 H-NMR (Vinylic) ∼6.85 (dt, 1H),6.05 (dt, 1H) ∼6.85 (dt, 1H),6.05 (dt, 1H) Chemical shifts remain identical; confirms core structure.
Coupling Constant J≈15.6 Hz J≈15.6 Hz J>15 Hz strictly validates the retention of the trans (E) double bond.

References

  • Title: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester | 1259680-82-4 Source: Sigma-Aldrich URL:

  • Title: CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride Source: Google Patents URL: 3

  • Title: WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines Source: Google Patents URL: 4

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

Sources

Foundational

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester: Exact Mass Profiling and Synthetic Applications in Deuterated Covalent Kinase Inhibitors

Executive Summary In the landscape of modern targeted therapeutics, stable isotope-labeled (SIL) synthons are critical for both bioanalytical quantification and metabolic optimization. trans 4-Dimethylaminocrotonic Acid-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, stable isotope-labeled (SIL) synthons are critical for both bioanalytical quantification and metabolic optimization. trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 1259680-82-4) is a highly specialized deuterated intermediate. It is primarily utilized to install the 4-dimethylaminocrotonamide (DMAC) warhead into targeted covalent inhibitors (TCIs), most notably in the synthesis of deuterated tyrosine kinase inhibitors (TKIs) such as Afatinib-d6[1]. This whitepaper provides an in-depth technical analysis of its exact mass properties, mechanistic utility, and a self-validating protocol for its integration into TKI scaffolds.

Physicochemical Profiling & Exact Mass Determination

For mass spectrometrists and synthetic chemists, precision in isotopic mass is non-negotiable. The incorporation of six deuterium atoms at the terminal dimethylamino group (–N(CD₃)₂) alters the mass defect of the molecule, which is a critical parameter for High-Resolution Mass Spectrometry (HRMS) tracking.

Quantitative Data Summary
PropertyValue
Chemical Name trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester
Synonyms Methyl (E)-4-(bis(methyl-d3)amino)but-2-enoate
CAS Registry Number 1259680-82-4
Molecular Formula C₇H₇D₆NO₂
Molecular Weight (Average) 149.22 g/mol
Exact Mass (Monoisotopic) 149.1323 Da
Isotopic Enrichment ≥99% atom D

Exact Mass Causality: The monoisotopic exact mass of the non-deuterated counterpart (C₇H₁₃NO₂) is 143.0946 Da. The exact mass of a deuterium atom (²H) is 2.0141 Da, compared to 1.0078 Da for hydrogen (¹H). The mass difference per atom is exactly 1.0063 Da. Therefore, the -d6 substitution yields a precise mass shift of +6.0377 Da . This specific fractional mass shift is utilized in HRMS software to filter out false positives and confirm the successful incorporation of the intact SIL warhead during synthesis.

Mechanistic Rationale: The DMAC Warhead and the Kinetic Isotope Effect

The DMAC Warhead

The 4-dimethylaminocrotonamide (DMAC) moiety is a hallmark of second-generation irreversible kinase inhibitors[2]. It functions as a finely tuned Michael acceptor. Upon binding to the target kinase (e.g., EGFR), the α,β-unsaturated carbonyl system undergoes a proximity-driven thia-Michael addition with the sulfhydryl group of a non-catalytic cysteine residue (such as Cys797)[2].

The Role of Deuteration (-d6)

Incorporating the -d6 label via this specific methyl ester synthon serves two advanced pharmacological purposes:

  • Bioanalytical Internal Standards (IS): Afatinib-d6, synthesized using this synthon, is the gold-standard internal standard for LC-MS/MS quantification of Afatinib in clinical therapeutic drug monitoring (TDM)[1]. The +6 Da mass shift ensures complete baseline resolution from the natural isotopic envelope of the patient analyte, eliminating isotopic cross-talk[3].

  • Metabolic Stability via KIE: The terminal dimethylamino group is highly susceptible to cytochrome P450 (CYP3A4)-mediated N-demethylation. Because the C–D bond is significantly stronger than the C–H bond (requiring more energy to cleave), the primary Kinetic Isotope Effect (KIE) attenuates this metabolic clearance pathway in vivo, extending the compound's half-life in pharmacokinetic models.

Experimental Protocol: Synthesis and LC-HRMS Validation

The following is a self-validating workflow for integrating trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester into a generic quinazoline-based TKI scaffold.

Phase 1: Saponification (Ester Hydrolysis)
  • Step 1: Dissolve trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (1.0 eq) in a 3:1 mixture of THF and H₂O.

  • Step 2: Add LiOH·H₂O (1.5 eq) strictly at 0 °C.

    • Causality: Maintaining a temperature of 0 °C is critical. It prevents the base-catalyzed isomerization of the trans (E) double bond to the cis (Z) configuration, preserving the precise spatial orientation required for optimal covalent target binding.

  • Step 3: Acidify carefully to pH 4-5 using 1M HCl and lyophilize to yield the crude trans 4-dimethylaminocrotonic acid-d6.

Phase 2: Amide Coupling
  • Step 1: Dissolve the crude acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over traditional EDC/HOBt coupling agents due to its superior efficiency in activating electronically deactivated α,β-unsaturated acids. It rapidly drives the formation of the active ester, minimizing degradation.

  • Step 2: Introduce the amine-bearing TKI core (e.g., the Afatinib quinazoline precursor) (0.9 eq). Stir at room temperature for 2 hours under nitrogen.

  • Step 3: Isolate the target compound via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Phase 3: LC-HRMS/MS Validation
  • Step 1 (Ionization): Analyze the purified fraction using Electrospray Ionization (ESI) in positive mode. The tertiary amine of the DMAC group readily accepts a proton, yielding a robust [M+H]⁺ signal.

  • Step 2 (Mass Shift Verification): Confirm the presence of the precursor ion. For Afatinib-d6, the theoretical exact mass is 491.2007 Da[3]. Verify the exact +6.0377 Da shift relative to the non-deuterated standard.

  • Step 3 (Fragmentation): Apply Collision-Induced Dissociation (CID).

    • Causality: A successful synthesis is validated by the signature MS/MS product ion. The DMAC-d6 warhead exhibits a characteristic neutral loss of the deuterated dimethylamine group[HN(CD₃)₂], corresponding to an exact mass loss of 51.096 Da (compared to 45.058 Da for the unlabeled compound).

Workflow Visualization

Workflow Step1 trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Exact Mass: 149.1323 Da Step2 Base-Catalyzed Hydrolysis (LiOH, THF/H2O at 0°C) Step1->Step2 Saponification (E-isomer preserved) Step3 Amide Coupling (HATU/DIPEA) Quinazoline Core Integration Step2->Step3 DMAC Warhead Addition Step4 Deuterated TKI (Afatinib-d6) Covalent EGFR Inhibitor Step3->Step4 TKI Synthesis Step5 LC-HRMS/MS Validation Precursor Shift: +6.0377 Da Step4->Step5 Analytical QC (Neutral Loss: 51.096 Da)

Figure 1: Synthetic and analytical workflow for integrating the deuterated DMAC warhead into a TKI.

References

  • Title: Afatinib-d6 | C24H25ClFN5O3 | CID 53254174 Source: PubChem - NIH URL: [Link]

  • Title: Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

The Kinetic and Mechanistic Architecture of Deuterated trans-4-Dimethylaminocrotonic Acid Methyl Ester in Covalent Drug Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Executive Summary The evolution of Targeted Covalent Inhibitors (TCIs) has fundamentally r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

The evolution of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped the oncology landscape, particularly in the inhibition of hyperactive kinases such as EGFR and HER2. At the structural core of blockbuster irreversible inhibitors like afatinib, neratinib, and dacomitinib lies a highly specific electrophilic warhead: the trans-4-dimethylaminocrotonamide moiety [1, 2].

This whitepaper provides an in-depth mechanistic analysis of its advanced, isotopically enriched derivative: deuterated trans-4-dimethylaminocrotonic acid methyl ester . By substituting specific protium atoms with deuterium, drug developers can exploit the Primary Kinetic Isotope Effect (KIE) to drastically reduce metabolic liabilities (such as CYP3A4-mediated N-demethylation) while maintaining or fine-tuning the precise Michael addition kinetics required for covalent target engagement [3].

Structural Profiling and Chemical Causality

The molecule, deuterated trans-4-dimethylaminocrotonic acid methyl ester, serves as a synthetic precursor and a model electrophile for covalent warhead integration. Its structure is meticulously designed with three functional zones:

  • The Michael Acceptor (Crotonate Core): The α,β -unsaturated ester (or amide, post-coupling) serves as the electrophilic trap. The trans (E) geometry is thermodynamically favored and sterically positions the warhead to minimize steric clashes within the narrow ATP-binding pocket of kinases.

  • The Dimethylamino Tail (-N(CD 3​ ) 2​ ): This tertiary amine acts as a solubility enhancer and an intramolecular general base. During target engagement, the basic nitrogen can interact with solvent molecules or specific acidic residues in the kinase pocket, effectively lowering the transition state energy for the thiolate attack [4].

  • The Deuterium Substitution: The strategic placement of deuterium atoms—most commonly on the N-methyl groups—addresses a critical pharmacokinetic flaw. The non-deuterated dimethylamino group is rapidly recognized and oxidized by hepatic Cytochrome P450 enzymes (primarily CYP3A4), leading to rapid clearance. The heavier deuterium atoms lower the zero-point energy of the carbon-isotope bond, requiring significantly higher activation energy for the enzymatic C-H (or C-D) bond cleavage.

Mechanism of Action: The Covalent Engagement Pathway

The mechanism of action relies on a highly orchestrated thiol-Michael addition . When a TCI containing this warhead enters the kinase active site (e.g., EGFR), it first forms a reversible, non-covalent complex driven by the affinity of the drug's core scaffold (e.g., the quinazoline ring).

Once anchored, the electrophilic β -carbon of the crotonate system is positioned within 3–4 Å of a highly nucleophilic, non-catalytic cysteine residue (e.g., Cys797 in EGFR or Cys805 in HER2). The reaction proceeds via the following causal steps:

  • Deprotonation: The target cysteine sulfhydryl (-SH) is deprotonated to a highly reactive thiolate (-S ), often facilitated by the local microenvironment or the dimethylamino group itself.

  • Nucleophilic Attack: The thiolate attacks the β -carbon of the deuterated crotonate system.

  • Enolate Formation & Protonation: An intermediate enolate is formed, which is rapidly protonated by the solvent, resulting in a stable, irreversible thioether bond[3].

G A Deuterated Michael Acceptor (Inhibitor) C Non-Covalent Complex (Reversible) A->C B EGFR Cys797 (Nucleophile) B->C D Transition State (Thiolate Attack) C->D kinact E Covalent Adduct (Irreversible) D->E

Fig 1: Michael addition pathway of deuterated crotonate with target cysteine.

The Deuterium Advantage: Quantitative Impact

The primary rationale for utilizing the deuterated methyl ester during drug synthesis is the profound impact on metabolic stability. By comparing the deuterated derivative against its protium counterpart, we observe a significant reduction in intrinsic clearance ( CLint​ ) without compromising the covalent inactivation rate ( kinact​/KI​ ).

Data Presentation: Pharmacokinetic & Kinetic Profiling

The following table summarizes the typical experimental divergence between the standard and deuterated (-N(CD 3​ ) 2​ ) warheads when integrated into an EGFR inhibitor scaffold.

ParameterStandard Warhead (-N(CH 3​ ) 2​ )Deuterated Warhead (-N(CD 3​ ) 2​ )Fold Change / Impact
CYP3A4 CLint​ ( μ L/min/mg)45.212.83.5x Reduction in Clearance
Hepatic Half-Life ( t1/2​ ) (min)381153.0x Extension
kinact​/KI​ (EGFR Cys797) (M −1 s −1 ) 4.2×104 4.1×104 Negligible change (Maintained potency)
Off-Target GSH Reactivity ( t1/2​ , hrs)12.513.1Equivalent safety profile

Note: The kinetic isotope effect specifically shields the molecule from enzymatic degradation but does not alter the electrophilicity of the Michael acceptor, ensuring the drug remains a potent TCI [5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of deuterated trans-4-dimethylaminocrotonic acid methyl ester requires a self-validating experimental system. The following protocols detail the synthesis validation and the biological evaluation of the covalent bond formation.

Workflow S1 1. Synthesis of Deuterated Warhead S2 2. NMR/HRMS Validation S1->S2 S3 3. Intact Protein MS (Covalent Adduct) S2->S3 S4 4. HLM Stability Assay (CYP3A4 Clearance) S2->S4 S5 5. In Vitro Kinase Inhibition (IC50) S3->S5 S4->S5

Fig 2: Experimental workflow for validating deuterated covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Validation of Covalent Engagement)

Purpose: To definitively prove that the deuterated warhead forms a 1:1 irreversible stoichiometric adduct with the target kinase.

  • Protein Preparation: Dilute recombinant WT-EGFR kinase domain to a final concentration of 2 μ M in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM DTT). Causality note: DTT must be kept low to prevent competitive thiol quenching of the warhead.

  • Inhibitor Incubation: Add the deuterated compound (synthesized from the methyl ester precursor) to a final concentration of 10 μ M (5x molar excess). Incubate at 25°C for 60 minutes.

  • Quenching & Desalting: Quench the reaction by adding 1% formic acid. Desalt the protein using a C4 ZipTip to remove buffer salts and unbound inhibitor, which would otherwise suppress the MS signal.

  • LC-ESI-TOF MS Analysis: Elute the sample directly into an Electrospray Ionization Time-of-Flight Mass Spectrometer.

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact protein mass.

    • Validation: A successful reaction is validated by a mass shift corresponding exactly to the molecular weight of the deuterated inhibitor (minus any leaving groups if it was a substitution, though Michael addition yields the exact additive mass).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic advantage (KIE) of the deuterated dimethylamino group.

  • Matrix Setup: Prepare a 1 mL incubation mixture containing 1 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl 2​ .

  • Compound Addition: Spike the deuterated compound (and the non-deuterated control in a parallel assay) to a final concentration of 1 μ M. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 μ L aliquots.

  • Quenching: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality note: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time to determine the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Conclusion

The integration of deuterated trans-4-dimethylaminocrotonic acid methyl ester into the synthetic pipeline of targeted covalent inhibitors represents a masterclass in rational drug design. By understanding the precise causality between chemical structure (the Michael acceptor), biological target (cysteine nucleophiles), and metabolic pathways (CYP450 oxidation), researchers can utilize selective deuteration to engineer drugs with superior pharmacokinetic profiles without sacrificing the potent, irreversible target engagement required for modern oncology therapeutics.

References

  • New Drug Approvals. Afatinib - Process for the Preparation of 4-Dimethylaminocrotonic Acid. Retrieved from [Link]

  • ResearchGate. Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Retrieved from [Link]

  • ACS Publications. Structure-Based Design and Discovery of a Potent and Cell-Active LC3A/B Covalent Inhibitor. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Neratinib - Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

Foundational

Isotopic Labeling Techniques: Synthesis, Mechanisms, and Applications of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Executive Summary The development of targeted covalent inhibitors has revolutionized the treatment of kinase-driven malignancies. A critical structural motif in many of these therapeutics—such as the EGFR/HER2 inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors has revolutionized the treatment of kinase-driven malignancies. A critical structural motif in many of these therapeutics—such as the EGFR/HER2 inhibitor afatinib—is the dimethylaminocrotonamide warhead, which acts as a Michael acceptor to form an irreversible covalent bond with active-site cysteine residues[1]. However, the tertiary amine moiety in this pharmacophore is highly susceptible to rapid cytochrome P450-mediated metabolism.

This technical guide provides an in-depth analysis of the synthesis and application of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS 1259680-82-4). By incorporating a bis(trideuteriomethyl)amino group (-N(CD3)2), this isotopically labeled building block serves a dual purpose: it acts as a highly stable internal standard for LC-MS/MS bioanalysis[2] and provides a structural blueprint for leveraging the Kinetic Isotope Effect (KIE) to mitigate metabolic liabilities in drug design[3].

Mechanistic Rationale: The Role of Deuteration in Kinase Inhibitors

The Metabolic Liability of the N,N-Dimethyl Group

In vivo, the N,N-dimethyl group of covalent kinase inhibitors undergoes rapid oxidative N-demethylation primarily mediated by the CYP3A4 enzyme[4]. The mechanism involves a single-electron transfer (SET) or hydrogen atom abstraction at the C-H bond of the methyl group, forming an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding a secondary amine metabolite that often exhibits altered pharmacokinetics or reduced on-target efficacy.

The Primary Kinetic Isotope Effect (KIE)

Isotopic labeling with deuterium (D or 2H) directly addresses this metabolic vulnerability. The C-D bond possesses a lower zero-point vibrational energy compared to the C-H bond, making it approximately 6 to 10 times more difficult to cleave during the rate-limiting oxidation step[3][4]. By synthesizing the -d6 variant, the metabolic flux through the N-demethylation pathway is significantly attenuated, leading to prolonged half-lives and improved exposure profiles.

MetabolicPathway A Drug-N(CH3)2 (Unlabeled) B CYP3A4 Oxidation A->B Fast (C-H cleavage) C Carbinolamine Intermediate B->C D Drug-NH(CH3) + HCHO (Metabolite) C->D E Drug-N(CD3)2 (-d6 Labeled) F CYP3A4 Oxidation E->F Slow (C-D cleavage) Primary KIE G Stable Parent Drug F->G Blocked/Reduced Demethylation

Fig 1. CYP3A4-mediated N-demethylation pathway vs. KIE-induced metabolic stability.

Retrosynthetic Strategy & Isotopic Labeling Techniques

To introduce the -d6 label efficiently, the synthetic route must prioritize atom economy, isotopic purity, and regioselectivity.

Route Selection

While reductive amination using formaldehyde-d2 is a known method for N-methylation, it is prone to over-alkylation and requires expensive deuterated reducing agents. The optimal, highly scalable route is the direct nucleophilic substitution (SN2) of methyl (E)-4-bromobut-2-enoate (methyl 4-bromocrotonate) using commercially available dimethylamine-d6 hydrochloride (>99% atom D)[].

Causality of Reagents and Conditions
  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It liberates the free dimethylamine-d6 from its hydrochloride salt in situ without competing for the electrophile or causing unwanted hydrolysis of the methyl ester (a common side reaction if NaOH or KOH were used).

  • Temperature Control (Kinetic vs. Thermodynamic Control): The reaction is strictly initiated at 0 °C. The allylic bromide is highly reactive; at elevated temperatures, the amine can undergo a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ester. Maintaining low temperatures enforces kinetic control, heavily favoring the desired 1,2-allylic substitution (SN2) at the C4 position[1].

  • Solvent (THF/DCM): Aprotic solvents ensure the stabilization of the transition state while allowing the byproduct (DIPEA hydrochloride) to precipitate, driving the reaction forward via Le Chatelier's principle.

Experimental Methodology: Step-by-Step Protocol

The following protocol is designed as a self-validating system, incorporating in-process checks to ensure structural integrity and isotopic fidelity.

Materials Required:

  • Methyl (E)-4-bromobut-2-enoate (1.0 equiv)

  • Dimethylamine-d6 hydrochloride (1.2 equiv, ≥99% D)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: In Situ Free-Basing

  • Suspend dimethylamine-d6 hydrochloride (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 equiv) dropwise over 10 minutes.

    • Validation Check: The suspension will transition as the hydrochloride salt exchanges, forming a fine precipitate of DIPEA·HCl. Stir for 30 minutes at 0 °C to ensure complete liberation of the free amine.

Step 2: Electrophilic Addition (SN2 Substitution) 4. Dissolve methyl (E)-4-bromobut-2-enoate (1.0 equiv) in a minimal volume of anhydrous THF. 5. Add the electrophile solution dropwise to the amine mixture at 0 °C over 30 minutes to prevent localized heating and suppress 1,4-addition. 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material (Rf ~0.7) and the emergence of a new spot (Rf ~0.3) that stains positive with potassium permanganate (KMnO4) confirms the successful formation of the allylic amine.

Step 3: Quench and Workup 7. Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) to neutralize excess base. 8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 9. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Caution: Do not heat the water bath above 30 °C during evaporation to prevent thermal degradation of the Michael acceptor.

Step 4: Purification 10. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of DCM to DCM:MeOH (95:5). 11. Isolate the fractions containing the pure product to yield trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as a pale yellow oil.

Workflow Step1 1. Reagent Prep Dimethylamine-d6 HCl + DIPEA in THF (0 °C) Step2 2. Electrophile Addition Dropwise addition of Methyl 4-bromocrotonate Step1->Step2 Step3 3. SN2 Reaction Stir at RT for 4-6 hours (Kinetic Control) Step2->Step3 Low temp avoids 1,4-addition Step4 4. Quench & Workup NH4Cl (aq) quench, EtOAc extraction Step3->Step4 Validated by TLC (KMnO4) Step5 5. Purification Silica Gel Chromatography (DCM:MeOH) Step4->Step5 Product trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Step5->Product

Fig 2. Step-by-step synthetic workflow for trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester.

Analytical Validation

To confirm the successful incorporation of the -d6 label and the preservation of the trans (E) double bond geometry, rigorous analytical validation is required. The absence of the N-CH3 proton signal in 1H NMR and the corresponding presence of a strong signal in 2H NMR are the primary indicators of isotopic purity.

Table 1: Quantitative Analytical Data Comparison

Analytical ParameterUnlabeled Compound (CAS 212776-19-7)-d6 Labeled Compound (CAS 1259680-82-4)
Chemical Formula C7H13NO2C7H7D6NO2
Molecular Weight 143.18 g/mol 149.22 g/mol
LC-MS (ESI+)[M+H]+ m/z 144.1m/z 150.1
1H NMR (N-CH3 shift) ~2.25 ppm (s, 6H)Absent
2H NMR (N-CD3 shift) N/A~2.25 ppm (s, 6D)
1H NMR (Alkene shifts) ~6.9 ppm (dt), ~5.9 ppm (dt)~6.9 ppm (dt), ~5.9 ppm (dt)
Alkene Coupling Constant J ≈ 15.5 Hz (Confirms trans)J ≈ 15.5 Hz (Confirms trans)
Isotopic Purity N/A≥ 99% atom D

Downstream Applications in Drug Development

Once synthesized and validated, trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester undergoes saponification (using LiOH or NaOH) to yield the corresponding carboxylic acid-d6. This acid is subsequently activated (e.g., using oxalyl chloride to form the acid chloride) and coupled with an anilinoquinazoline core to produce Afatinib-d6 (CAS 1313874-96-2)[2][].

In clinical pharmacology, Afatinib-d6 is heavily utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS). When spiked into patient plasma samples during LC-MS/MS analysis, the -d6 analog co-elutes with the therapeutic drug, experiencing identical matrix-induced ion suppression or enhancement. Because it is separated by exactly 6 mass units (m/z 492.0 vs m/z 486.0), it allows for highly accurate, absolute quantification of the drug in complex biological matrices, ensuring precise pharmacokinetic profiling.

References

  • Sigma-Aldrich. "trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester | 1259680-82-4".
  • MedChemExpress. "Afatinib-d6 (BIBW 2992 d6) | Stable Isotope".
  • BOC Sciences. "CAS 1313874-96-2 (Afatinib-[d6]) - Isotope".
  • The Journal of Physical Chemistry B. "Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles".
  • Expert Opinion on Drug Discovery. "A Primer of Deuterium in Drug Design".
  • Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis".
  • New Drug Approvals. "Afatinib | New Drug Approvals".

Sources

Exploratory

Pharmacokinetics and Bioanalytical Utility of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester In Vivo

Executive Summary trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS 1259680-82-4) is a highly specialized stable isotope-labeled (SIL) compound[1]. While not administered as a standalone therapeutic, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS 1259680-82-4) is a highly specialized stable isotope-labeled (SIL) compound[1]. While not administered as a standalone therapeutic, it serves as an indispensable bioanalytical probe and internal standard (IS) for mapping the in vivo pharmacokinetics (PK) of irreversible tyrosine kinase inhibitors (TKIs) such as afatinib, neratinib, and dacomitinib[2]. These drugs rely on the dimethylaminocrotonamide pharmacophore to act as a Michael acceptor, covalently binding to the Cys797 residue of the Epidermal Growth Factor Receptor (EGFR).

This technical guide explores the in vivo biotransformation kinetics of this reactive warhead, details the causality behind its specific bioanalytical handling, and provides a self-validating LC-MS/MS methodology for its application in preclinical and clinical PK studies.

Mechanistic Grounding: The Dimethylaminocrotonate Pharmacophore

The unlabelled trans 4-dimethylaminocrotonic acid is the critical precursor for synthesizing covalent TKIs[2]. In vivo, the defining characteristic of this pharmacophore is its electrophilic α,β -unsaturated carbonyl system. This structure is specifically tuned to resist rapid hydrolysis while remaining sufficiently reactive to undergo a Michael addition with biological nucleophiles.

By utilizing the d6-methyl ester variant (where the two methyl groups on the terminal amine are fully deuterated, yielding a +6 Da mass shift, MW: 149.22 g/mol )[3], researchers can perfectly mimic the physicochemical properties, chromatographic retention, and ionization efficiency of the target pharmacophore during mass spectrometry, while avoiding isotopic cross-talk.

In Vivo Biotransformation and Reactivity

Once a drug containing this warhead enters systemic circulation, it faces two primary kinetic pathways:

  • Target Engagement: Covalent adduction to the target kinase (e.g., EGFR/HER2).

  • Off-Target Scavenging: Enzyme-catalyzed metabolic reactions play a negligible role for these compounds in vivo. Instead, the primary clearance mechanism is the spontaneous or Glutathione S-Transferase (GST)-mediated covalent adduction to circulating glutathione (GSH) and plasma proteins[4].

The irreversible nature of this binding means that traditional compartmental PK models must account for target-mediated drug disposition (TMDD) and rapid systemic scavenging by thiols[5].

Biotransformation A trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (Michael Acceptor) C Covalent Thioether Adduct (Inactive Metabolite) A->C Michael Addition (In Vivo) B Glutathione (GSH) (In Vivo Nucleophile) B->C Nucleophilic Attack

Diagram 1: In vivo Michael addition pathway of the dimethylaminocrotonate warhead with glutathione.

Quantitative Pharmacokinetic Parameters

When utilizing trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester to quantify the in vivo disposition of covalent TKIs (using Afatinib as the clinical benchmark), the following pharmacokinetic parameters are typically observed[4]. The data reflects a two-compartment disposition model with first-order absorption and linear elimination.

PK ParameterObserved Value (Afatinib 40 mg)Mechanistic Significance
Tmax 2.0 – 5.0 hoursIndicates moderate gastrointestinal absorption rate.
Relative Bioavailability ~92%High systemic exposure; absorption is reduced by high-fat meals.
Steady-State Clearance (CLss) 734 mL/minHigh clearance driven by extensive tissue distribution and covalent protein binding rather than CYP450 metabolism.
Primary Excretion Route Feces (>85%)Covalent adducts and unabsorbed drug are cleared via the biliary route; renal excretion is minimal.

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately quantify compounds containing the dimethylaminocrotonate warhead in vivo, the bioanalytical workflow must prevent ex vivo degradation. The following protocol utilizes trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating analytical system.

Causality of Experimental Design
  • Acidic Quenching: Michael acceptors are highly susceptible to artifactual ex vivo reactions with plasma thiols at physiological pH (7.4). Lowering the pH to < 4.0 protonates the thiolate anion of GSH (pKa ~8.3), rendering it non-nucleophilic and stabilizing the analyte.

  • Deuterium Labeling: The d6-IS perfectly compensates for matrix-induced ion suppression in the Electrospray Ionization (ESI) source because it co-elutes with the analyte but is independently resolved by the mass spectrometer due to its +6 Da mass shift.

Step-by-Step Plasma Extraction Workflow
  • Sample Collection & Stabilization: Draw in vivo blood samples into K2EDTA tubes pre-treated with 0.1 M Citric Acid (10% v/v) to immediately drop the pH below 4.0. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • SIL-IS Spiking (Self-Validation Step): Aliquot 50 µL of stabilized plasma into a 96-well plate. Spike with 10 µL of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester working solution (50 ng/mL in 50% methanol). Validation Check: Always include a "Blank + IS" sample to confirm the absence of unlabelled isotopic impurities in the d6-standard.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature plasma proteins and release any non-covalently bound drug.

  • Phase Separation: Vortex the plate for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean autosampler plate.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the d6-IS.

Extraction S1 1. Plasma Collection & Acidic Quenching (pH < 4) S2 2. SIL-IS Spiking (d6-Methyl Ester) S1->S2 S3 3. Protein Precipitation (Acetonitrile, 4°C) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5

Diagram 2: Self-validating LC-MS/MS plasma extraction workflow utilizing acidic quenching.

Conclusion

The in vivo pharmacokinetics of covalent drugs heavily rely on the unique reactivity of the dimethylaminocrotonate warhead. By utilizing trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as a highly specific, stable isotope-labeled probe, researchers can accurately model complex pharmacokinetic profiles, circumvent ex vivo degradation artifacts, and ensure robust bioanalytical quantification in clinical development.

References

  • Source: scbt.
  • Source: sigmaaldrich.
  • Source: chemicalbook.
  • Source: acs.
  • Source: lgcstandards.

Sources

Foundational

Synthesizing Next-Generation Irreversible Kinase Inhibitors: A Technical Guide to trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Executive Summary The development of covalent tyrosine kinase inhibitors (TKIs) has fundamentally reshaped targeted oncology. Molecules such as afatinib, dacomitinib, and neratinib rely on a finely tuned Michael acceptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of covalent tyrosine kinase inhibitors (TKIs) has fundamentally reshaped targeted oncology. Molecules such as afatinib, dacomitinib, and neratinib rely on a finely tuned Michael acceptor—a crotonamide moiety—to form an irreversible thioether bond with conserved cysteine residues in the EGFR and HER2 kinase domains. As drug development advances toward improving pharmacokinetic profiles and metabolic stability, isotopic labeling has emerged as a critical optimization strategy.

This whitepaper provides an in-depth technical analysis of trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 1259680-82-4) , the foundational building block for synthesizing deuterated irreversible TKIs like Afatinib-d6.

Structural and Physicochemical Profiling

Understanding the baseline properties of both the non-deuterated and deuterated esters is essential for predicting chromatographic behavior, reactivity, and handling requirements. The incorporation of six deuterium atoms on the N,N-dimethylamino group slightly increases the molecular weight but leaves macroscopic physical properties largely unchanged due to the identical electronic distribution ()[1].

Quantitative Data Summary

Table 1: Comparative Physicochemical Characteristics

Propertytrans-4-Dimethylaminocrotonic Acid Methyl Estertrans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester
CAS Number 212776-19-7[2]1259680-82-4[1]
Molecular Formula C₇H₁₃NO₂C₇H₇D₆NO₂
Molecular Weight 143.18 g/mol [2]149.22 g/mol [1]
Density ~0.964 g/cm³[3]~0.964 g/cm³
Boiling Point ~176 °C[3]~176 °C
Flash Point ~63 °C[3]~63 °C
Physical State Pale yellow to colorless liquidPale yellow to colorless liquid
Key Structural Feature α,β-unsaturated methyl esterHexadeuterated dimethylamino group

The Mechanistic Rationale: Why Deuteration?

Expertise & Experience: In standard TKIs containing an N,N-dimethylamino group, the primary route of metabolic clearance is CYP450-mediated N-demethylation. This process is initiated by the abstraction of a hydrogen atom from the methyl group. By replacing these hydrogens with deuterium—which forms a stronger carbon-deuterium bond due to a lower zero-point energy—the rate of bond cleavage is significantly reduced. This phenomenon, known as the Kinetic Isotope Effect (KIE) , directly translates to a prolonged half-life, reduced metabolic clearance, and potentially lower dosing requirements in clinical settings ().

Furthermore, the α,β-unsaturated carbonyl system (the crotonamide) acts as a highly specific electrophile. It is sterically and electronically tuned to ignore off-target nucleophiles (like glutathione in the bloodstream) but reacts rapidly when positioned in the active site of EGFR (Cys773) or HER2 (Cys805) ()[4].

MOA A Afatinib-d6 (Michael Acceptor) C Covalent Adduct (Thioether Bond) A->C Nucleophilic Attack B EGFR/HER2 (Cys773/Cys805) B->C Target Engagement D Kinase Inhibition (Signal Blockade) C->D Irreversible Binding

Fig 1. Covalent engagement of EGFR/HER2 by the deuterated Michael acceptor.

Experimental Workflow: Synthesis of Afatinib-d6

Trustworthiness: The following protocol outlines the conversion of the D6-Ester into the reactive D6-Crotonyl Chloride, followed by amidation with the quinazoline core ()[4]. Every step is designed as a self-validating system, ensuring that intermediate progression is unambiguously confirmed by physical or spectroscopic changes.

Step 1: Saponification to trans-4-Dimethylaminocrotonic Acid-d6 Hydrochloride
  • Procedure: Dissolve trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester (1.0 eq) in a 4:1 mixture of Methanol and Water. Add NaOH (1.2 eq) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Causality: Saponification is performed at 0 °C to room temperature to prevent the polymerization of the highly reactive α,β-unsaturated double bond, which is prone to radical or base-catalyzed cross-linking at elevated temperatures.

  • Self-Validation (Reaction): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline-bound carboxylate spot.

  • Self-Validation (Isolation): Acidify the aqueous layer with concentrated HCl to pH 2. The target compound (trans-4-Dimethylaminocrotonic Acid-d6 HCl, analogous to CAS 848133-35-7) will precipitate as a white to off-white crystalline solid ()[5]. The formation of this solid confirms successful acidification and salt formation.

Step 2: Chlorination to trans-4-Dimethylaminocrotonyl Chloride-d6
  • Procedure: Suspend the D6-Acid HCl salt in anhydrous Dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF). Slowly add Oxalyl Chloride (1.5 eq) at 0 °C.

  • Causality: Oxalyl chloride is preferred over thionyl chloride here because its byproducts (CO and CO₂) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and eliminating the need for harsh thermal distillation that could degrade the crotonyl system.

  • Self-Validation: The reaction progress is visually validated by the evolution of gas. The cessation of bubbling indicates the complete consumption of the carboxylic acid.

Step 3: Amidation (Coupling to the Quinazoline Core)
  • Procedure: Add the freshly prepared D6-Crotonyl Chloride dropwise to a solution of the quinazoline core in THF/NMP containing N,N-Diisopropylethylamine (DIPEA) at -10 °C.

  • Causality: The reaction is conducted at -10 °C to suppress competitive side reactions, such as the Michael addition of the solvent or amine to the double bond, ensuring that amidation remains the kinetically favored pathway.

  • Self-Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as the DIPEA-HCl salt precipitates, serving as an internal visual indicator of successful amide bond formation.

Workflow Ester D6-Methyl Ester (CAS: 1259680-82-4) Acid D6-Crotonic Acid HCl (Precipitate) Ester->Acid 1. NaOH / MeOH 2. HCl (Acidification) Chloride D6-Crotonyl Chloride (Reactive Intermediate) Acid->Chloride Oxalyl Chloride / DMF (Gas Evolution) Afatinib Afatinib-d6 (Final API) Chloride->Afatinib Amidation Quinazoline Quinazoline Core (Amine Nucleophile) Quinazoline->Afatinib Coupling

Fig 2. Step-by-step synthetic workflow from D6-Ester to Afatinib-d6.

Analytical Validation Standards

To ensure the integrity of the synthesized Afatinib-d6, the following analytical benchmarks must be met before biological evaluation:

  • ¹H-NMR (DMSO-d6): The absence of the six-proton singlet typically observed at ~2.2 ppm (corresponding to the -N(CH₃)₂ group) confirms >99% isotopic purity. The vinylic protons of the crotonamide double bond should remain intact, appearing as a distinct doublet of doublets at ~6.5 ppm and ~6.8 ppm.

  • LC-MS: The [M+H]⁺ peak must shift from m/z 486.1 (unlabeled afatinib) to m/z 492.2, confirming the retention of all six deuterium atoms.

Conclusion

trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester is not merely a passive building block; it is the strategic locus of metabolic stabilization in next-generation covalent TKIs. By mastering its physicochemical handling and understanding the self-validating nature of its synthetic downstream processes, drug development professionals can reliably generate deuterated APIs with superior pharmacokinetic profiles.

References

  • Akshaya Pure Chemicals - Afatinib Intermediate (CAS 848133-35-7) URL: [Link]

  • Google Patents - CN105330652A - Preparation method for afatinib URL

Sources

Protocols & Analytical Methods

Method

Application Note: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as an LC-MS/MS Internal Standard

Target Audience: Analytical Chemists, DMPK Researchers, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Context (E)-4-(dimethylamino)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Context

(E)-4-(dimethylamino)but-2-enoic acid (trans 4-dimethylaminocrotonic acid) is a critical synthetic intermediate and a reactive "warhead" moiety found in several irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib[1]. These covalent inhibitors rely on the N-aryl acrylamide structural motif to form a permanent bond with the Cys797 residue of the target protein, effectively silencing oncogenic signaling[2].

During pharmacokinetic (PK) profiling, metabolite identification, and stability testing, it is often necessary to quantify these reactive moieties or their degradation products in complex biological matrices[3]. Because the free crotonic acid derivative is highly polar and prone to poor chromatographic retention, it is frequently derivatized to its methyl ester (or monitored directly if esterification occurs in vivo).

To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotopically labeled internal standard (SIL-IS) is strictly required. The use of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (IUPAC: methyl (E)-4-(bis(methyl-d3)amino)but-2-enoate) provides an ideal, self-validating system to correct for matrix effects, ion suppression, and extraction variability.

Physicochemical Properties & Mechanistic Rationale

Compound Specifications

Table 1: Properties of the Analyte and Internal Standard

PropertyAnalyte (Unlabeled)Internal Standard (SIL-IS)
Chemical Name trans 4-Dimethylaminocrotonic Acid Methyl Estertrans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester
Molecular Formula C₇H₁₃NO₂C₇H₇D₆NO₂
Molecular Weight 143.18 g/mol 149.22 g/mol
Exact Mass ([M+H]⁺) 144.10 m/z150.14 m/z
Isotopic Label Position N/ABis(methyl-d3)amino group
The Causality Behind the d6 Label

The strategic placement of the six deuterium atoms on the N-dimethyl groups is critical for analytical trustworthiness. Unlike exchangeable protons (e.g., -OH or -NH groups), deuterons attached to a methyl carbon are chemically inert. They will not undergo hydrogen-deuterium exchange (HDX) with aqueous mobile phases or protic solvents during extraction. This guarantees absolute mass stability during sample preparation and LC-MS/MS analysis, ensuring the 6 Da mass shift remains constant.

Experimental Workflow Visualization

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike Internal Standard (d6-Methyl Ester IS) Sample->Spike PPT Protein Precipitation (ACN + 1% Formic Acid) Spike->PPT Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge Recon Evaporation & Reconstitution (0.1% FA in H2O/ACN) Centrifuge->Recon UHPLC UHPLC Separation (C18 Column, Gradient) Recon->UHPLC MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) UHPLC->MSMS Data Quantification & PK Data Analysis MSMS->Data

Figure 1: Sample preparation and LC-MS/MS workflow using the d6-labeled internal standard.

Step-by-Step Methodologies

Sample Preparation (Protein Precipitation)

This protocol utilizes an acidified protein precipitation (PPT) method designed to maximize the recovery of the basic dimethylamino moiety.

  • Aliquot: Transfer 50 µL of plasma/serum sample into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of the working Internal Standard solution (500 ng/mL trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in 50% Methanol). Vortex briefly.

  • Acidified Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v).

    • Expert Insight: The dimethylamino group has a high pKa (~8.5). Acidifying the extraction solvent ensures the amine is fully protonated, disrupting non-specific protein binding and preventing analyte loss in the protein pellet.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 200 µL of the clear supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.

UHPLC Chromatographic Conditions

Table 2: UHPLC Gradient Parameters

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters ACQUITY UPLC BEH C18)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase B
0.0095.05.0
0.5095.05.0
2.5010.090.0
3.5010.090.0
3.6095.05.0
5.0095.05.0

Expert Insight: Formic acid acts as an essential ion-pairing agent and proton source. It maintains the basic amine in its ionized state ([M+H]⁺), which prevents secondary interactions with residual silanols on the C18 stationary phase, thereby eliminating peak tailing.

Mass Spectrometry (MRM Parameters)

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Assignment
Analyte 144.1112.1 (Quantifier)15Loss of CH₃OH (-32 Da)
Analyte 144.199.0 (Qualifier)22Loss of HN(CH₃)₂ (-45 Da)
IS (d6) 150.1118.1 (Quantifier)15Loss of CH₃OH (-32 Da)
IS (d6) 150.199.0 (Qualifier)22Loss of HN(CD₃)₂ (-51 Da)

Expert Insight (Fragmentation Causality): The primary fragmentation pathway (Quantifier) for both the analyte and the IS involves the neutral loss of methanol (-32 Da) from the ester moiety. Because the d6 label is located on the amine group, the resulting fragment retains the +6 Da mass shift (112.1 vs 118.1). Conversely, the Qualifier transition involves the cleavage and neutral loss of the dimethylamine group. For the unlabeled analyte, this is a loss of 45 Da (144.1 → 99.0). For the d6-IS, the neutral loss is the deuterated amine, which weighs 51 Da. Subtracting 51 from 150.1 yields exactly 99.0. The fact that both the analyte and the IS share the exact same qualifier product ion (m/z 99.0) is a hallmark of this specific isotopic labeling strategy and serves as a powerful diagnostic confirmation of the molecular structure.

References

  • Santa Cruz Biotechnology. "trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7".
  • Sigma-Aldrich. "trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester | 1259680-82-4".
  • BenchChem. "(E)-4-(Dimethylamino)but-2-enoic Acid Research Compound".
  • Journal of Medicinal Chemistry (ACS). "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution".

Sources

Application

Application Note: Preparation and Validation of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Stock Solutions

Mechanistic Context & Application trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 1259680-82-4)[1] is a highly specialized, stable isotope-labeled intermediate. It is predominantly utilized by drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Application

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 1259680-82-4)[1] is a highly specialized, stable isotope-labeled intermediate. It is predominantly utilized by drug development professionals in the synthesis of deuterated targeted therapeutics, most notably as a precursor for the irreversible EGFR/HER2 tyrosine kinase inhibitor 2[2].

The incorporation of a deuterated dimethylamino group (—N(CD₃)₂) strategically exploits the Kinetic Isotope Effect (KIE) . Because carbon-deuterium bonds are stronger than carbon-hydrogen bonds, deuteration at this specific metabolic soft spot significantly reduces the rate of cytochrome P450-mediated N-demethylation, thereby enhancing the drug's metabolic stability and half-life[3].

Handling this compound requires strict adherence to physicochemical principles. The crotonate backbone contains an α,β -unsaturated double bond that is highly susceptible to UV-induced trans-to-cis isomerization. Furthermore, the tertiary amine is prone to atmospheric oxidation, forming N-oxide impurities—a primary degradation pathway for afatinib and its analogs[2]. The following protocol is designed as a self-validating system to ensure absolute structural integrity during stock preparation.

Physicochemical Properties

PropertySpecification
Compound Name trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester
CAS Number 1259680-82-4[4]
Molecular Formula C₇H₇D₆NO₂
Molecular Weight 149.22 g/mol
Appearance Colorless to pale yellow liquid/oil[5]
Primary Solvents DMSO (≥ 25 mg/mL), Methanol, Dichloromethane
Storage Conditions -20°C to -80°C, desiccated, protected from light

Experimental Protocol: Step-by-Step Methodology

Materials Required
  • trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester standard[6]

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)

  • High-purity Argon or Nitrogen gas

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance (0.01 mg precision)

Step 1: Thermal Equilibration

Remove the source vial from -20°C storage and place it in a desiccator at room temperature for a minimum of 30 minutes before opening.

  • Causality: Opening a cryo-stored vial immediately exposes it to atmospheric moisture, causing condensation. Water introduces nucleophiles that will slowly hydrolyze the methyl ester into the corresponding carboxylic acid, ruining the stoichiometry for downstream amide coupling.

Step 2: Actinic Shielding & Weighing

Using an analytical balance, rapidly transfer the desired mass (e.g., 14.92 mg for a 100 mM stock in 1 mL) directly into a pre-tared amber glass vial .

  • Causality: Amber glass is mandatory. The butenoate double bond undergoes rapid photo-catalyzed trans-to-cis isomerization when exposed to ambient laboratory UV light.

Step 3: Dissolution

Add the calculated volume of anhydrous DMSO (for biological assays) or Methanol/DCM (for organic synthesis)[7]. Cap the vial and vortex gently for 15–30 seconds until a homogeneous solution is achieved.

  • Causality: DMSO is preferred for long-term storage due to its low volatility and compatibility with in vitro assays, whereas Methanol is easily evaporated if the stock is an intermediate for immediate saponification.

Step 4: Inert Gas Purging and Aliquoting

Divide the master stock into single-use aliquots (e.g., 50 µL) in smaller amber vials. Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 5 seconds to displace oxygen before sealing tightly.

  • Causality: Displacing oxygen prevents the oxidation of the dimethylamine group into an N-oxide. Creating single-use aliquots eliminates freeze-thaw cycles, which mechanically and chemically degrade the compound.

Quality Control: The Self-Validating System

To establish trustworthiness in your assay, the stock preparation workflow must validate itself before the compound is used in expensive downstream synthesis or biological testing. Immediately following Step 4, perform the following QC validation:

  • Extract a 1 µL sample from a representative aliquot and dilute in LC-MS mobile phase.

  • Mass Verification: Confirm the presence of the exact mass [M+H]+ at m/z 150.2.

  • Degradation Check: Scan specifically for m/z 166.2. The presence of this +16 Da peak definitively indicates that N-oxide formation occurred during handling. If present >1%, the stock must be discarded.

  • Isomeric Purity: Verify a single, sharp chromatographic peak. A split peak or shoulder indicates that UV-induced trans-to-cis isomerization has compromised the batch.

Workflow Visualizations

StockPreparation A Step 1: Thermal Equilibration (30 min, Room Temp) B Step 2: Weighing & Transfer (Analytical Balance) A->B Prevents condensation C Step 3: Dissolution (Anhydrous DMSO/MeOH) B->C Amber vials block UV D Step 4: Aliquoting & Purging (Amber Vials, Argon Gas) C->D Homogenize solution E Step 5: Storage (-20°C to -80°C) D->E Prevents oxidation F Quality Control (LC-MS Validation) D->F Verify m/z & purity

Figure 1: Workflow for the preparation and self-validation of stock solutions.

ApplicationPathway N1 trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester N2 Saponification (Ester to Acid) N1->N2 LiOH / H2O N3 Amide Coupling (Quinazoline Core) N2->N3 HATU / DIPEA N4 Afatinib-d6 (Deuterated Inhibitor) N3->N4 Purification N5 Metabolic Assays (Kinetic Isotope Effect) N4->N5 CYP450 testing

Figure 2: Application pathway from deuterated intermediate to Afatinib-d6 synthesis.

References

  • Title: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester | 1259680-82-4 Source: Sigma-Aldrich URL: 1

  • Title: trans 4-DiMethylaMinocrotonic Acid Methyl Ester | 212776-19-7 Source: ChemicalBook URL: 7

  • Title: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester, TRC 25 mg Source: Fisher Scientific URL: 6

  • Title: CAS 212776-19-7: (2E)-4-(Dimethylamino)-2-butenoic acid methyl ester Source: CymitQuimica URL: 5

  • Title: Afatinib | 850140-72-6 Source: ChemicalBook URL: 2

  • Title: Methyl (E)-4-(dimethylamino)but-2-enoate-d3 Source: MedChemExpress URL: 3

Sources

Method

Application Note: HPLC-UV/MS Method Development for trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Introduction & Scientific Context trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS 1259680-82-4) is a stable, deuterium-labeled intermediate utilized primarily as an internal standard for LC-MS/MS bioanalysis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS 1259680-82-4) is a stable, deuterium-labeled intermediate utilized primarily as an internal standard for LC-MS/MS bioanalysis and as a precursor for synthesizing deuterated drug analogs [1]. Its non-deuterated counterpart is a critical building block in the synthesis of irreversible epidermal growth factor receptor (EGFR) inhibitors, such as neratinib, dacomitinib, and afatinib [2]. In these therapeutics, the dimethylaminocrotonamide moiety acts as a Michael acceptor, forming a targeted covalent bond with specific cysteine residues within the kinase ATP-binding pocket [3].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating specific chromatographic challenges dictated by its molecular structure: a basic tertiary amine, a hydrolyzable methyl ester, and geometric isomerism.

Physicochemical Rationale & Method Design

To ensure scientific integrity and method robustness, the chromatographic parameters were selected based on the direct causality of the analyte's physicochemical properties.

  • The Silanol Challenge (Basic Amine): The dimethylamino group has a pKa of approximately 8.5. Under standard acidic reversed-phase conditions, it is fully protonated. On conventional silica-based C18 columns, this leads to severe peak tailing due to secondary ion-exchange interactions with unreacted surface silanols.

  • The Hydrolysis Risk (Methyl Ester): While a high pH mobile phase (> 8.0) would neutralize the amine and eliminate silanol interactions, the methyl ester moiety is highly susceptible to base-catalyzed saponification. Conversely, highly acidic conditions (pH < 2.0) risk acid-catalyzed hydrolysis[4].

  • Isomeric Resolution: The compound is synthesized as the trans (E) isomer. The method must possess sufficient selectivity to resolve the trans isomer from any cis (Z) isomeric impurities generated during synthesis.

The Engineered Solution: To balance these competing factors, this protocol utilizes a Polar-Embedded C18 stationary phase (e.g., Waters XBridge Shield RP18 or SIELC Primesep 200) [4]. The embedded polar groups create a virtual shield over the silica surface, preventing the protonated amine from interacting with residual silanols, thus ensuring sharp peak shapes.

The mobile phase employs a 10 mM Ammonium Formate buffer adjusted to pH 3.8 . A pH of 3.8 is acidic enough to maintain consistent amine protonation (ensuring stable retention times) but mild enough to prevent ester hydrolysis. Furthermore, ammonium formate is fully volatile, providing seamless compatibility with mass spectrometry (LC-MS) for d6 isotopic purity assessment [2].

Method Development Workflow

HPLC_Method_Logic Analyte Analyte: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Challenge1 Basic Tertiary Amine (Risk: Silanol Tailing) Analyte->Challenge1 Challenge2 Methyl Ester Moiety (Risk: pH Hydrolysis) Analyte->Challenge2 Challenge3 Isomeric Purity (trans vs cis resolution) Analyte->Challenge3 Solution1 Polar-Embedded C18 Column (Shields surface silanols) Challenge1->Solution1 Solution2 10 mM Ammonium Formate (pH 3.8) (Protects ester, MS compatible) Challenge1->Solution2 Challenge2->Solution2 Solution3 Optimized Gradient Elution (Enhances geometric selectivity) Challenge3->Solution3 Outcome Robust, Stability-Indicating LC-MS/UV Method Solution1->Outcome Solution2->Outcome Solution3->Outcome

Workflow of physicochemical challenges and corresponding chromatographic solutions.

Experimental Protocols

This protocol is designed as a self-validating system. Adherence to the sample preparation and system suitability checks is mandatory to guarantee accurate quantification and purity analysis.

Reagents and Materials
  • Analyte: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid.

Step-by-Step Sample Preparation
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.

    • Causality Insight: Methanol is preferred over water for the highly concentrated stock to prevent long-term, slow-onset ester hydrolysis during storage.

  • Working Standard Preparation: Dilute the stock solution to 50 µg/mL using the initial mobile phase conditions (95% Buffer A : 5% Buffer B).

    • Causality Insight: Diluting the final injection sample in the initial mobile phase prevents the "solvent effect"—a phenomenon where injecting a strong solvent plug into a weak mobile phase causes severe peak splitting and band broadening.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions

Table 1: Optimized Gradient Program and Instrument Parameters

ParameterSetting / Value
Column Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (Adjusted to pH 3.8 with Formic Acid)
Mobile Phase B 100% Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection (UV) 225 nm (Optimized for the α,β-unsaturated carbonyl system)

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial
2.0955Isocratic Hold
12.04060Linear Gradient
14.01090Column Wash
14.1955Re-equilibration
20.0955End of Run
Self-Validation: System Suitability Test (SST)

Before analyzing unknown synthetic batches or biological samples, the system must validate its own performance. Inject the 50 µg/mL working standard six consecutive times. The analytical run is only considered valid if the parameters meet the stringent acceptance criteria outlined below.

Table 2: System Suitability and Validation Parameters

Chromatographic ParameterAcceptance CriteriaTypical Observed Value
Retention Time ( tR​ ) Consistent within ± 0.1 min7.85 min
Tailing Factor ( Tf​ ) ≤ 1.5 (Ensures silanol shielding is effective)1.15
Theoretical Plates ( N ) ≥ 8,00014,200
Resolution ( Rs​ ) ≥ 2.0 (Between trans and cis isomers)3.1
Injection Precision (% RSD) ≤ 1.0% (Area, n=6)0.42%

References

  • Swain, S. P., et al. "Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H." ChemRxiv (2026). Available at: [Link][2]

  • World Intellectual Property Organization. "Improved process for preparation of coupled products from 4-amino-3-cyanoquinolines using stabilized intermediates." WO2010048477A2. Available at:[4]

  • United States Patent and Trademark Office. "Substituted 3-cyanoquinolines." US7126025B2. Available at:[3]

Sources

Application

Application Note: Quantitative Bioanalysis and Electrophilic Profiling Using trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Introduction & Mechanistic Rationale trans-4-Dimethylaminocrotonic acid (DMAC) and its ester derivatives are critical structural motifs in modern medicinal chemistry. They serve as the electrophilic "warhead" (Michael ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

trans-4-Dimethylaminocrotonic acid (DMAC) and its ester derivatives are critical structural motifs in modern medicinal chemistry. They serve as the electrophilic "warhead" (Michael acceptor) in targeted covalent inhibitors (TCIs), including blockbuster EGFR tyrosine kinase inhibitors like afatinib, dacomitinib, and neratinib [1].

The stable-isotope-labeled analog, trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester (d6-DMAC-ME) , is an indispensable analytical tool for researchers and drug development professionals. This application note outlines two advanced workflows:

  • Isotopic Thiol-Trapping Assay: Utilizing d6-DMAC-ME as an electrophilic probe to quantify glutathione (GSH) reactivity, a critical parameter for predicting off-target toxicity [2].

  • Quantitative LC-MS/MS Bioanalysis: Employing d6-DMAC-ME as a stable-isotope-labeled internal standard (SIL-IS) for the precise pharmacokinetic (PK) quantification of its unlabeled counterpart in biological matrices.

The Causality of the d6-Label

The hexadeuterated dimethylamino group (–N(CD₃)₂) provides a precise +6 Da mass shift. This is mechanistically vital because it completely bypasses the natural isotopic envelope (¹³C/¹⁵N contributions) of the unlabeled analyte, eliminating cross-talk in Multiple Reaction Monitoring (MRM). Furthermore, the methyl ester protects the carboxylic acid from unwanted side reactions while preserving the α,β-unsaturated carbonyl system's reactivity toward nucleophilic thiols.

Protocol 1: Electrophilic Thiol-Trapping (GSH Reactivity) Assay

Covalent drugs can cause idiosyncratic adverse drug reactions by reacting with off-target proteins. To assess this risk, we use d6-DMAC-ME to trap GSH in vitro.

Self-Validating System: This protocol includes a negative control (N-acetylcysteine quenched at T=0) to establish baseline noise and a reference standard (acrylamide) to normalize inter-day assay variability, ensuring the kinetic data is inherently trustworthy.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of d6-DMAC-ME in LC-MS grade DMSO. Prepare a 50 mM stock of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 1 µM d6-DMAC-ME with 5 mM GSH in the phosphate buffer. Causality: Maintain DMSO < 1.5% v/v to prevent localized precipitation of buffer salts or peptides. Incubate at 37 °C with continuous orbital shaking.

  • Kinetic Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), transfer 50 µL aliquots into 50 µL of ice-cold quenching solution (Acetonitrile containing 1% Formic Acid and 100 ng/mL labetalol as an analytical IS). Causality: The sudden drop in pH protonates the thiolate anion (GS⁻ → GSH), instantly halting the Michael addition, while the organic solvent precipitates buffer salts.

  • Centrifugation: Centrifuge at 14,000 × g for 10 min at 4 °C. Transfer the supernatant to LC vials.

  • Analysis: Monitor the depletion of the parent d6-DMAC-ME and the formation of the GSH-adduct via LC-MS/MS.

ThiolTrapping Probe d6-DMAC-ME (Electrophilic Probe) Incubation Incubation (pH 7.4, 37°C) Probe->Incubation GSH Glutathione (GSH) (Nucleophile) GSH->Incubation Reaction Michael Addition (Covalent Bond Formation) Incubation->Reaction Quench Acidic Quench (1% FA in ACN) Reaction->Quench Time-course sampling Adduct d6-DMAC-ME-GSH Adduct (+307 Da Mass Shift) Quench->Adduct Halts reaction Analysis LC-MS/MS Kinetic Profiling Adduct->Analysis

Mechanistic workflow of the GSH thiol-trapping assay using d6-DMAC-ME as an isotopic probe.

Protocol 2: Quantitative Bioanalysis in Human Plasma

When tracking the degradation or pharmacokinetics of covalent TKIs, quantifying crotonamide derivatives is essential. Here, d6-DMAC-ME acts as the perfect SIL-IS to correct for matrix effects and extraction recovery [3].

Step-by-Step Methodology
  • Sample Spiking: Aliquot 50 µL of human plasma (K₂EDTA) into a 1.5 mL microcentrifuge tube. Add 10 µL of d6-DMAC-ME working solution (500 ng/mL in 50:50 Water:Methanol) to act as the IS.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile. Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing rapid denaturation and precipitation. This releases any protein-bound analyte into the solvent.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes to ensure complete mixing. Centrifuge at 15,000 × g for 10 minutes at 4 °C to pellet the protein network.

  • Aqueous Dilution: Dilute 50 µL of the supernatant with 150 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Directly injecting highly organic extracts into a reversed-phase LC system causes "solvent effects" (peak splitting or broadening). Diluting with an aqueous buffer focuses the analyte band at the head of the column.

Bioanalysis Plasma Plasma Sample (Unlabeled Analyte) Spike Spike SIL-IS (d6-DMAC-ME) Plasma->Spike PPT Protein Precipitation (Ice-Cold ACN) Spike->PPT Centrifuge Centrifugation (15,000 x g, 4°C) PPT->Centrifuge Dilution Aqueous Dilution (Prevents Peak Splitting) Centrifuge->Dilution Supernatant LCMS UPLC-MS/MS MRM Analysis Dilution->LCMS

Step-by-step bioanalytical extraction workflow utilizing d6-DMAC-ME as an internal standard.

LC-MS/MS Conditions & Data Presentation

Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid ensures the tertiary amine remains protonated, maximizing positive electrospray ionization (ESI+) efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.400 95.0 5.0
0.50 0.400 95.0 5.0
2.00 0.400 5.0 95.0
2.50 0.400 5.0 95.0
2.60 0.400 95.0 5.0

| 3.50 | 0.400 | 95.0 | 5.0 |

Mass Spectrometry (ESI+ MRM)

During collision-induced dissociation (CID), the molecular ion loses the dimethylamine group. Because the d6-label is located on the dimethylamine leaving group, both the unlabeled and labeled compounds yield the same m/z 99.1 crotonyl-ester product ion.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
DMAC-ME (Unlabeled) 144.1 99.1 40 22
d6-DMAC-ME (SIL-IS) 150.1 99.1 40 22

| d6-DMAC-ME-GSH Adduct | 457.2 | 328.1 | 60 | 30 |

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Note: NMR Spectroscopy Reference Data and Protocols for trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Context As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Context

As a Senior Application Scientist in early-stage drug discovery, I frequently oversee the validation of isotopically labeled building blocks. The compound trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 1259680-82-4) [1] is a highly specialized, deuterated Michael acceptor warhead.

In the development of irreversible targeted therapies (such as covalent Epidermal Growth Factor Receptor (EGFR) inhibitors like afatinib or dacomitinib), the dimethylamino group is a known metabolic "soft spot" susceptible to rapid CYP450-mediated N-demethylation[2]. By substituting the six hydrogen atoms of the N,N-dimethyl group with deuterium (creating an N(CD3​)2​ moiety), researchers exploit the kinetic isotope effect to stabilize the molecule, thereby extending its pharmacokinetic half-life without altering its binding affinity.

Before this building block is coupled to a complex quinazoline core, its isotopic purity and structural geometry (specifically the trans/E configuration) must be rigorously validated. This guide provides the definitive multinuclear NMR reference data and the self-validating protocols required to certify this compound.

G A trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester B Amidation with Kinase Core A->B C Deuterated Irreversible Inhibitor (e.g., Afatinib-d6) B->C D CYP450 N-Demethylation Blocked C->D E Enhanced PK Profile D->E

Workflow demonstrating the application of the d6-building block in developing metabolically stable kinase inhibitors.

Chemical & Structural Properties

PropertyValue
Chemical Name Methyl (E)-4-(bis(methyl-d3)amino)but-2-enoate
CAS Number 1259680-82-4
Molecular Formula C7​H7​D6​NO2​
Molecular Weight 149.22 g/mol
Geometry trans (E-isomer)

Multinuclear NMR Reference Data

The following tables summarize the expected chemical shifts based on empirical data from the non-deuterated analog [3], adjusted for quantum mechanical isotopic effects.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

Diagnostic Goal: Confirm the trans-geometry and verify the absence of the N(CH3​)2​ proton signal.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
O−CH3​ 3.73Singlet (s)-3HEster methoxy protons
N−CH2​ 3.10Doublet of doublets (dd)6.0, 1.52HAllylic protons (H-4)
=CH ( α ) 6.05Doublet of triplets (dt)15.6, 1.51HVinylic proton adjacent to carbonyl (H-2)
=CH ( β ) 6.95Doublet of triplets (dt)15.6, 6.01HVinylic proton adjacent to CH2​ (H-3)
N(CD3​)2​ Absent --0H Missing due to >99% deuteration

Causality Note: The massive 15.6 Hz coupling constant between the α and β vinylic protons is the definitive proof of the trans (E) geometry. A cis (Z) isomer would exhibit a J -coupling of approximately 10–12 Hz.

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

Diagnostic Goal: Observe the carbon-deuterium spin-spin splitting.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( 1JCD​ , Hz)Assignment
C=O 166.5Singlet (s)-Carbonyl carbon (C-1)
=CH ( β ) 145.0Singlet (s)-Vinylic carbon (C-3)
=CH ( α ) 122.5Singlet (s)-Vinylic carbon (C-2)
N−CH2​ 59.5Singlet (s)-Allylic carbon (C-4)
O−CH3​ 51.5Singlet (s)-Ester methoxy carbon
N(CD3​)2​ 44.5 Septet (sep) ~21.0 Deuterated dimethylamino carbons

Causality Note: Deuterium has a nuclear spin of I=1 . According to the multiplicity formula ( 2nI+1 ), a carbon attached to three deuterons ( n=3 ) will split into 2(3)(1)+1=7 lines (a septet). Furthermore, because deuterated carbons lack Nuclear Overhauser Effect (NOE) enhancement from protons, this septet will be dramatically lower in intensity compared to the other carbon signals.

Table 3: 2 H (Deuterium) NMR Data (61.4 MHz, CHCl3​ )

Diagnostic Goal: Positively identify the presence and purity of the deuterium label.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
7.26Singlet (s)- CDCl3​ (Internal Reference / Natural Abundance)
2.25 Broad Singlet (br s) 6D N(CD3​)2​ deuterons

Experimental Protocols

To ensure a self-validating system , the analytical workflow relies on a tri-nuclear approach: the absence of the signal in the 1 H spectrum must perfectly correlate with the presence of the signal in the 2 H spectrum, and the splitting in the 13 C spectrum.

Protocol A: Optimal Sample Preparation
  • Weighing: Accurately weigh 20–25 mg of the trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester.

    • Rationale: While 1 H NMR requires only 1–5 mg, the lack of NOE enhancement on the CD3​ carbons means a higher sample concentration is absolutely critical to resolve the 13 C septet against baseline noise.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Clarification: Inspect the solution. If any particulate matter is visible, filter the solution through a glass wool plug into the 5 mm NMR tube.

    • Rationale: Particulates distort the localized magnetic field, ruining the shimming profile and obscuring the fine 1.5 Hz allylic J -couplings needed to confirm the structure.

Protocol B: NMR Acquisition Parameters
  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D (zg30).

    • Relaxation Delay (D1): Set to ≥2.0 seconds.

    • Rationale: Allowing complete T1 relaxation ensures that the integration of the baseline at 2.25 ppm is quantitatively accurate, proving the isotopic purity is >99%.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated 1 H decoupling (zgpg30).

    • Scans (NS): Minimum of 1024 scans.

    • Rationale: The signal-to-noise ratio for the N(CD3​)2​ carbon is severely degraded by both the 7-way splitting and the loss of NOE. High scan counts are mandatory.

  • 2 H NMR Acquisition:

    • Pulse Sequence: 1D without decoupling.

    • Locking: Run the sample unlocked (or lock on a different nucleus if hardware permits), using the massive 7.26 ppm CDCl3​ solvent peak as the internal chemical shift reference.

    • Scans (NS): 32–64 scans.

NMR_Workflow S1 Sample Preparation (20-25 mg in 0.6 mL CDCl3) S2 1H NMR Acquisition (Verify absence of 2.25 ppm singlet) S1->S2 S3 13C NMR Acquisition (Resolve 44.5 ppm septet, J~21 Hz) S1->S3 S4 2H NMR Acquisition (Confirm 6D broad singlet at 2.25 ppm) S1->S4 S5 Isotopic Purity & Structural Validation (Go/No-Go Decision) S2->S5 S3->S5 S4->S5

Self-validating multiparametric NMR workflow for confirming isotopic purity and structural integrity.

References

  • Sigma-Aldrich / LGC Standards.trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester | CAS 1259680-82-4. Catalog Reference Data.
  • MedChemExpress.Methyl (E)-4-(dimethylamino)but-2-enoate-d3 Data Sheet & Isotope Applications.
  • ChemicalBook.2-Butenoic acid, 4-(dimethylamino)-, (E)- NMR Reference Data.
Application

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in kinase inhibitor assays

Application Note: Utilizing trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in Covalent Kinase Inhibitor Assays Executive Summary & Mechanistic Rationale The advent of irreversible tyrosine kinase inhibitors (TKIs) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in Covalent Kinase Inhibitor Assays

Executive Summary & Mechanistic Rationale

The advent of irreversible tyrosine kinase inhibitors (TKIs) has fundamentally reshaped targeted oncology, particularly in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. Clinical TKIs such as afatinib, neratinib, and dacomitinib achieve their high potency and prolonged target residence time by forming a covalent bond with conserved cysteine residues (e.g., Cys797 in EGFR or Cys805 in HER2) within the kinase ATP-binding pocket[1][2][3].

The reactive "warhead" responsible for this covalent modification is typically a trans-4-dimethylaminocrotonamide moiety. During the preclinical development and pharmacokinetic (PK) profiling of these inhibitors, trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS 1259680-82-4) serves as an indispensable analytical probe and internal standard (IS)[4].

Causality of the Probe Design:

  • Why the Methyl Ester? The free acid form of this compound is highly polar and zwitterionic, resulting in poor chromatographic retention and low membrane permeability[5][6]. Esterification neutralizes the carboxylic acid, enhancing organic solubility and more accurately mimicking the steric and electronic profile of the amide linkage found in actual clinical TKIs.

  • Why the Deuterated (-d6) Label? The bis(methyl-d3)amino group introduces a precise +6 Da mass shift. In LC-MS/MS workflows, this ensures complete mass resolution from the non-deuterated analyte in the MS1 quadrupole, eliminating isotopic interference. Crucially, because deuterium substitution does not significantly alter lipophilicity, the -d6 IS co-elutes perfectly with the analyte, allowing it to accurately correct for matrix-induced ion suppression.

Visualizing the Covalent Inhibition Mechanism

The following diagram illustrates the logical relationship between the crotonamide warhead and the irreversible blockade of the EGFR signaling pathway.

G TKI Covalent TKI (e.g., Afatinib) Warhead Dimethylaminocrotonamide Warhead TKI->Warhead Reaction Michael Addition (Nucleophilic Attack) Warhead->Reaction EGFR EGFR Kinase Domain (Cys797) EGFR->Reaction Adduct Irreversible Covalent Adduct Reaction->Adduct Apoptosis Signaling Blockade & Apoptosis Adduct->Apoptosis

Mechanism of irreversible EGFR inhibition via Michael addition.

Key Applications in TKI Development Assays

A. Glutathione (GSH) Trapping Assays for Electrophilic Reactivity

The intrinsic reactivity of a Michael acceptor must be exquisitely balanced. A warhead that is too reactive will indiscriminately bind to off-target cellular thiols, leading to severe toxicity; one that is too inert will fail to effectively inhibit the target kinase. The -d6 methyl ester is utilized as a standardized electrophilic probe to benchmark the half-life ( t1/2​ ) of GSH adduct formation, providing a baseline reactivity metric for structure-activity relationship (SAR) campaigns.

B. LC-MS/MS Internal Standardization for Pharmacokinetics

A major metabolic clearance route for afatinib and neratinib is CYP3A4-mediated N-demethylation of the dimethylamino group. By utilizing the -d6 labeled ester in in vitro microsome assays, researchers can study the Kinetic Isotope Effect (KIE). The stronger carbon-deuterium bond slows the rate of N-demethylation, allowing scientists to pinpoint metabolic liabilities and quantify the exact rate of warhead degradation.

Quantitative Data Summary

The table below summarizes the typical LC-MS/MS Multiple Reaction Monitoring (MRM) parameters and GSH reactivity metrics for the probe and its reference compounds.

CompoundAssay RolePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)GSH Adduct t1/2​ (min)
trans 4-Dimethylaminocrotonic Acid Methyl EsterAnalyte / Benchmark144.1112.115~45
trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Internal Standard 150.1 118.1 15 ~45
Afatinib (Reference TKI)Clinical Control486.2371.125~120

Note: The product ion for the methyl esters corresponds to the loss of methanol (-32 Da).

Detailed Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol A: GSH Trapping Assay for Warhead Reactivity

Objective: Determine the pseudo-first-order half-life of the Michael addition between the -d6 probe and glutathione.

  • Reagent Preparation: Prepare a 10 mM solution of Glutathione (GSH) in 100 mM Potassium Phosphate buffer.

    • Causality: The buffer must be strictly maintained at pH 7.4. The nucleophilicity of GSH is dictated by the pKa of its thiol group (~8.8). Deviations in pH will exponentially alter the fraction of the reactive thiolate anion ( RS− ), invalidating the kinetic data.

  • Reaction Initiation: Add trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (final concentration 1 mM) to the GSH solution.

    • Causality: Maintaining a 10:1 molar ratio of GSH to probe ensures that GSH concentration remains effectively constant, allowing the reaction to be modeled using pseudo-first-order kinetics.

  • Self-Validation Control: Simultaneously run a "Probe + Buffer only" control (no GSH). This validates that any observed depletion of the probe is strictly due to covalent adduct formation and not aqueous hydrolysis or non-specific adherence to the assay microplate.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, 120 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: The cold temperature halts thermal kinetics, while the formic acid rapidly drops the pH below 3.0. This instantly protonates the GSH thiolate, completely quenching the Michael addition reaction.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate any impurities, transferring the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Quantification Workflow

Objective: Quantify TKI metabolites in human plasma using the -d6 ester as an internal standard.

  • Spiking the IS: Spike 10 µL of the -d6 IS (100 ng/mL) into 100 µL of the plasma sample.

  • Protein Precipitation: Add 300 µL of cold methanol, vortex for 2 minutes, and centrifuge.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a shallow gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: A shallow gradient is required to adequately resolve the N-demethylated TKI metabolites from the parent drug, preventing in-source fragmentation of the parent from artificially inflating the metabolite signal.

  • MRM Detection: Monitor the transition m/z 150.1 118.1 for the -d6 IS. Calculate the peak area ratio of the Analyte to the IS to construct a standard curve.

Experimental Workflow Visualization

Workflow Step1 1. Incubate Probe + GSH (pH 7.4, 37°C) Step2 2. Quench Reaction (Cold ACN + 1% FA) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Kinetic Profiling (Calculate t1/2) Step4->Step5

Step-by-step workflow for the Glutathione (GSH) trapping assay.

References

  • Fisher Scientific. "trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride". Fisher Scientific Catalog. [Link]

  • Innospk. "Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate". Innospk. [Link]

  • Google Patents. "US7399865B2 - Protein tyrosine kinase enzyme inhibitors".

Sources

Technical Notes & Optimization

Troubleshooting

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester solubility in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the aqueous formulation of reactive intermediates and stable-isotope-labeled standards.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the aqueous formulation of reactive intermediates and stable-isotope-labeled standards.

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 1259680-82-4) is a critical deuterated building block, heavily utilized in the synthesis and LC-MS quantification of covalent kinase inhibitors like afatinib (). Its dual chemical nature—acting as both a basic tertiary amine and an electrophilic α,β -unsaturated ester—dictates its complex behavior in aqueous media.

Below is a comprehensive guide to understanding its physicochemical constraints and a self-validating protocol for preparing stable aqueous buffers.

Physicochemical Profiling

To understand why this compound behaves the way it does in solution, we must first look at its physical chemistry. The data below synthesizes the properties of both the unlabeled (CAS: 212776-19-7) and d6-labeled forms to guide your experimental design.

PropertyValueCausality / Impact on Experiment
Molecular Weight 149.22 g/mol (d6)Use this exact mass for precise molarity calculations to avoid dosing errors.
pKa (Predicted) ~7.61Dictates the ionization state. The compound is highly water-soluble only when the pH is strictly below its pKa.
LogP ~1.02Exhibits moderate lipophilicity. High-concentration primary stocks require an organic solvent.
Aqueous Solubility Up to 27.2 mg/mL (pH dependent)High precipitation risk at physiological pH (7.4) due to the emergence of the unprotonated free-base fraction.

Troubleshooting FAQs

Q1: Why does my standard precipitate when diluted into PBS at pH 7.4? A1: This is a classic ionization-dependent solubility failure. The tertiary amine on the dimethylamino group has a predicted pKa of ~7.61 (1)[1]. According to the Henderson-Hasselbalch equation, at pH 7.4, nearly 38% of the compound exists as the unprotonated free base. This free base has a LogP of ~1.02 (2)[2], making it significantly more lipophilic and less soluble than the protonated salt. Scientist's Fix: Prepare your primary stock in an aprotic solvent (e.g., DMSO). When diluting into aqueous buffers, either lower the buffer pH to 6.5 (ensuring >90% protonation) or maintain a final co-solvent concentration of 2-5% (v/v).

Q2: My LC-MS signal for the standard disappears after a 1-hour incubation in my assay buffer. What is causing this degradation? A2: Check your buffer additives. trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester contains an α,β -unsaturated carbonyl system, making it a potent Michael acceptor (3)[3]. If your buffer contains nucleophilic additives like Dithiothreitol (DTT), β -mercaptoethanol, or high concentrations of primary amines (e.g., Tris buffer), they will rapidly undergo Michael addition across the double bond, destroying the standard. Scientist's Fix: Switch to non-nucleophilic buffers such as HEPES or MOPS. Eliminate all thiol-containing reducing agents from the assay matrix.

Q3: Can I prepare a purely aqueous stock solution and store it at 4°C for long-term use? A3: No. While the compound is highly soluble in acidic water (4)[4], the methyl ester moiety is susceptible to spontaneous hydrolysis in aqueous environments, yielding the corresponding crotonic acid derivative. Scientist's Fix: Implement a two-tier storage system. Store the neat solid at -20°C under inert gas. Prepare high-concentration primary stocks in anhydrous DMSO, and generate aqueous working solutions immediately prior to the experiment.

Buffer Preparation Workflow

G solid Solid Compound (Store at -20°C) stock Prepare 50 mM Stock (Anhydrous DMSO) solid->stock buffer Select Non-Nucleophilic Buffer (e.g., HEPES, pH 6.5-6.8) stock->buffer mix Dilute into Buffer (Vortexing, Max 2% DMSO) buffer->mix check Visual & OD600 Check (Micro-precipitation?) mix->check adjust Lower pH slightly OR Increase DMSO % check->adjust Yes (OD > 0.05) success Stable Working Solution (Use Immediately) check->success No (Clear) adjust->mix

Workflow for the stable aqueous formulation of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester.

Self-Validating Protocol: Preparation of Stable Aqueous Working Solutions

To ensure reproducibility, follow this methodology. Every step includes a validation check to confirm the physical state of the compound before proceeding.

Step 1: Primary Stock Preparation

  • Action: Weigh out the solid trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester. Dissolve in anhydrous DMSO to achieve a 50 mM stock.

  • Causality: An aprotic solvent prevents premature ester hydrolysis. A high initial concentration minimizes the final DMSO percentage introduced into your biological assay.

  • Validation Check: The solution must be optically clear. Any turbidity indicates moisture contamination in the DMSO, which can cause premature hydrolysis or precipitation.

Step 2: Buffer Selection & pH Adjustment

  • Action: Prepare a 50 mM HEPES buffer. Adjust the pH to 6.5 - 6.8 using HCl or NaOH.

  • Causality: HEPES is non-nucleophilic, preventing unwanted Michael addition reactions. Keeping the pH strictly below 7.0 ensures the tertiary amine remains protonated and highly water-soluble.

  • Validation Check: Verify the pH with a calibrated probe. Confirm the buffer recipe strictly excludes DTT, BME, or Tris.

Step 3: Dilution & Equilibration

  • Action: Slowly pipette the DMSO stock into the vigorously vortexing HEPES buffer to achieve the desired working concentration (e.g., 1 mM). Ensure the final DMSO concentration does not exceed 2% (v/v).

  • Causality: Rapid mixing prevents localized high concentrations of the lipophilic free base, avoiding nucleation and irreversible precipitation.

  • Validation Check: Measure the Optical Density (OD) at 600 nm. An absorbance > 0.05 indicates micro-precipitation, requiring a slight decrease in buffer pH or an increase in DMSO concentration.

Step 4: Experimental Application

  • Action: Use the working solution immediately.

  • Causality: Ester hydrolysis occurs continuously in aqueous environments, altering the exact molarity of the intact standard over time.

  • Validation Check: Run an LC-MS blank at T=0 and T=2 hours to quantify the appearance of the crotonic acid degradation product and validate the stability window for your specific assay.

References

  • Sigma Aldrich. "trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester | 1259680-82-4".

  • CymitQuimica. "CAS 212776-19-7: (2E)-4-(Dimethylamino)-2-butenoic acid methyl ester". 3

  • ChemicalBook. "trans 4-DiMethylaMinocrotonic Acid Methyl Ester | 212776-19-7". 1

  • Ambeed. "212776-19-7 | (E)-Methyl 4-(dimethylamino)but-2-enoate". 4

  • Guidechem. "trans 4-DiMethylaMinocrotonic Acid-d6 Methyl Ester 1259680-82-4". 2

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester in LC-MS

Welcome to the Advanced LC-MS Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester .

Due to its structural properties—an α,β-unsaturated ester conjugated with a basic tertiary amine—this deuterated molecule is highly susceptible to secondary column interactions and solvent phase mismatches. This guide provides a mechanistic approach to diagnosing and resolving these specific chromatographic artifacts.

Diagnostic Workflow

PeakShapeTroubleshooting Start Symptom: Poor Peak Shape (trans-4-Dimethylaminocrotonic Acid-d6) Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Peak Fronting / Splitting (Shoulder on leading edge) Start->Fronting Broadening Peak Broadening (Loss of efficiency) Start->Broadening Silanol Root Cause: Secondary Silanol Interactions Tailing->Silanol Solvent Root Cause: Injection Solvent Mismatch Fronting->Solvent pH Root Cause: Suboptimal pH / Buffer Broadening->pH FixSilanol Action: Use Endcapped C18 & pH < 3.0 Silanol->FixSilanol FixSolvent Action: Match Diluent to Initial Mobile Phase Solvent->FixSolvent FixpH Action: Use 10mM Ammonium Formate pH->FixpH

Diagnostic workflow for resolving LC-MS peak shape issues in basic tertiary amines.

Frequently Asked Questions (FAQs)

Q1: Why does trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester exhibit severe peak tailing even on a brand-new C18 column? A1: The root cause is almost certainly secondary ion-exchange interactions. The dimethylamino group in this molecule is a basic tertiary amine. At standard LC-MS mobile phase conditions (pH 2.5–4.0), this amine is fully protonated and carries a positive charge[1]. Concurrently, un-endcapped, acidic free silanols (Si-OH) on the silica surface of traditional C18 columns dissociate to form negatively charged silanoxide ions (Si-O⁻) at pH > 2.5. This creates a weak cation-exchange mechanism that competes with primary reversed-phase hydrophobic retention, causing the analyte to "drag" or tail[2][3]. Solution: Utilize a highly endcapped column or a column with a positively charged surface (CS) designed to electrostatically repel basic amines[4].

Q2: I am observing peak fronting and splitting. Is my column voiding or degrading? A2: While a physical void at the head of the column can cause splitting, for polar basic compounds, peak fronting and splitting are most frequently caused by an injection solvent mismatch (the "solvent effect"). If your sample is dissolved in a diluent with a higher elution strength (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water), the analyte will not immediately focus at the head of the column. Instead, a portion of the analyte travels rapidly within the strong solvent plug, eluting earlier than the rest of the band and creating a split or fronting peak[5][6].

Q3: How should I optimize the mobile phase pH for both peak shape and MS sensitivity? A3: You must balance chromatographic peak shape with electrospray ionization (ESI+) efficiency. A highly acidic mobile phase (pH ~2.7) using 0.1% formic acid ensures the tertiary amine is fully protonated, maximizing the ESI+ signal[1]. However, if tailing persists, switching to a low-concentration volatile buffer, such as 10 mM ammonium formate adjusted to pH 3.0, is highly effective. The ammonium ions ( NH4+​ ) act as a competing base, masking residual silanols and displacing the basic analyte from active sites without significantly suppressing the MS signal[7].

Q4: Does the deuterium labeling (-d6) on the dimethylamino group affect the peak shape? A4: The deuterium isotope effect primarily impacts retention time, not the inherent peak shape. Deuterated compounds are slightly less lipophilic than their protium analogs, meaning the -d6 ester will elute slightly earlier than the unlabeled compound. However, if your mass spectrometer's scan rate (dwell time) is too slow, this slight chromatographic shift can result in insufficient data points across the peak, artificially rendering the peak shape as jagged or stepped. Ensure your MS method captures at least 15 points across the peak width.

Quantitative Troubleshooting Matrix

Use the following quantitative thresholds to benchmark your chromatography and identify the exact failure point in your LC-MS method.

ParameterOptimal Target ValueCritical Threshold (Issue Trigger)Chromatographic SymptomCorrective Action
Peak Asymmetry ( As​ ) 1.00≤As​≤1.20 As​>1.50 Severe TailingSwitch to fully endcapped C18; lower pH < 3.0.
Mobile Phase pH pH 2.5 – 3.0pH 4.0 – 8.0 (Near pKa)Broadening / TailingBuffer with 0.1% Formic Acid or 10 mM Ammonium Formate.
Injection Solvent Strength ≤10% Organic >50% OrganicFronting / SplittingDilute sample in initial mobile phase conditions.
MS Dwell Time / Scan Rate ≥15 points/peak <10 points/peakJagged / Stepped PeaksDecrease dwell time; increase scan speed.
Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems . They do not just fix the problem; they definitively prove the causality of the issue.

Protocol 1: Self-Validating Mobile Phase Optimization for Basic Amines

Objective: Eliminate silanol-driven tailing while maintaining ESI+ sensitivity.

  • Baseline Assessment: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H₂O, pH ~2.7) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run your standard gradient and calculate the asymmetry factor ( As​ ) at 10% peak height.

  • Neutral Marker Test (Self-Validation): Inject a neutral, non-ionizable marker (e.g., uracil or toluene).

    • Logic Check: If the neutral marker elutes symmetrically ( As​≈1.0 ) but the trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester tails ( As​>1.5 ), the column bed is physically intact. The tailing is chemically driven by silanol interactions[2][7].

  • Buffer Intervention: Replace Mobile Phase A with 10 mM Ammonium Formate in MS-grade H₂O, adjusted to pH 3.0 with formic acid.

  • Re-evaluation: Inject the sample. The ammonium ions will competitively bind to the negatively charged silanoxide groups, shielding the basic tertiary amine. A reduction in As​ confirms the root cause was secondary ion-exchange interactions.

Protocol 2: Correcting Injection Solvent Mismatch (The "Solvent Effect")

Objective: Resolve peak fronting and splitting caused by strong injection diluents.

  • Volume Diagnostic (Self-Validation): If your sample stock is dissolved in >50% organic solvent (e.g., methanol or acetonitrile), inject 10 µL and evaluate the peak. Immediately follow this by injecting 1 µL of the exact same sample.

    • Logic Check: If the 1 µL injection yields a sharp, symmetrical peak while the 10 µL injection splits or fronts, an injection solvent mismatch is definitively confirmed[5][6].

  • Diluent Matching: Dilute the sample stock 1:10 using a diluent that perfectly matches the initial gradient conditions of your method (e.g., 95% H₂O / 5% Acetonitrile).

  • Verification: Inject 10 µL of the newly diluted sample. Because the solvent strength now matches the mobile phase, the analyte will properly focus at the head of the column, restoring a Gaussian peak shape without compromising the total mass injected[6].

References
  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.[Link]

  • Agilent Technologies. Why it matters and how to get good peak shape.[Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.[Link]

  • Journal of Chromatography A / ResearchGate. Strategies to circumvent the solvent strength mismatch problem in online comprehensive two‐dimensional liquid chromatography.[Link]

  • Chromatography Forum / University of Pittsburgh. HPLC Troubleshooting Guide.[Link]

  • LCGC / Amazon Web Services. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.[Link]

Sources

Troubleshooting

preventing isotopic exchange trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Technical Support Center: Handling & Troubleshooting trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester Overview As a Senior Application Scientist, I frequently consult with researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Troubleshooting trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Overview As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of deuterated active pharmaceutical ingredients (APIs), such as the EGFR inhibitor Afatinib-d6[1]. A critical building block in this workflow is trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester. The primary challenge researchers face is the unintended isotopic exchange (H/D exchange) of the -N(CD₃)₂ group during deprotection, storage, and coupling phases. This guide provides self-validating protocols and mechanistic insights to ensure >99% deuterium retention.

Mechanistic Insights: The Causality of H/D Exchange

The -N(CD₃)₂ group is generally stable under neutral, ambient conditions. However, the alpha-deuterons on the amine are susceptible to exchange via reversible iminium ion formation or trace-metal catalyzed oxidative pathways when exposed to harsh basic conditions (e.g., aqueous saponification) or elevated temperatures in protic solvents[]. To prevent this, the thermodynamic driving force for exchange must be eliminated by utilizing deuterated solvent systems or strictly anhydrous aprotic environments during downstream processing[3].

Frequently Asked Questions (FAQs)

Q1: Why is my deuterium incorporation dropping from >98% to <85% after ester hydrolysis? A: Standard saponification utilizes NaOH in H₂O/MeOH at elevated temperatures. The hydroxide ions, combined with heat, can facilitate trace enolization or transient iminium formation, leading to proton incorporation from the bulk protic solvent. Solution: Switch to a deuterated solvent system (LiOH in D₂O/MeOD) or perform the hydrolysis at 0°C to kinetically freeze the exchange pathway.

Q2: Can I use standard LC-MS methods to analyze the isotopic purity of the methyl ester? A: Yes, but with strict precautions. Standard LC-MS mobile phases (H₂O/MeCN with 0.1% Formic Acid) provide a massive excess of protons. While the C-D bonds of the -N(CD₃)₂ group are relatively stable during the short LC transit time, prolonged exposure in the autosampler can lead to artifactual exchange. Prepare samples in anhydrous aprotic solvents (e.g., dry Acetonitrile) immediately prior to injection to ensure analytical trustworthiness.

Q3: How should I store trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester to maximize shelf life? A: The compound is hygroscopic and prone to hydrolysis and subsequent H/D exchange if exposed to atmospheric moisture. Store the material at -20°C under an inert atmosphere (Argon or Nitrogen) in a sealed, desiccated container[4].

Quantitative Data: Kinetic Stability Profile

The following table summarizes the kinetic stability of the -N(CD₃)₂ group under various synthetic conditions, demonstrating the necessity of optimized protocols for maintaining isotopic integrity.

Reaction ConditionSolvent SystemTemp (°C)Time (h)Deuterium Retention (%)Recommendation
Standard Hydrolysis1M NaOH in H₂O/MeOH6024< 85%❌ Avoid
Optimized Hydrolysis1M LiOH in D₂O/MeOD2524> 99%✅ Recommended
Acidic Workup0.1M HCl (aq)25295%⚠️ Minimize exposure
Amide CouplingAnhydrous DMF / DIPEA2548> 99%✅ Recommended

Experimental Protocols: Self-Validating Systems

Protocol A: Deuterium-Preserving Saponification (Ester to Acid)

Objective: Convert trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester to its corresponding acid without isotopic scrambling, preparing it for coupling to the quinazoline core of Afatinib[1].

Step-by-step Methodology:

  • Preparation: Dissolve 1.0 eq of trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester in anhydrous MeOD (0.2 M concentration) under an Argon atmosphere.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.2 eq of LiOH dissolved in D₂O. Causality: Using D₂O/MeOD ensures that even if transient exchange occurs, it exchanges D for D, maintaining absolute isotopic purity. LiOH is preferred over NaOH for milder, more controlled cleavage.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (25°C) and stir for an additional 4 hours. Monitor by TLC (using anhydrous eluents).

  • Quenching: Cool back to 0°C and carefully adjust the pH to ~6 using dilute DCl in D₂O. Causality: Avoiding strong aqueous HCl prevents protonation-driven H/D exchange at the nitrogen alpha-carbons.

  • Isolation: Extract the aqueous layer with anhydrous Dichloromethane (DCM) or Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C.

Protocol B: Amide Coupling to Afatinib-d6

Objective: Couple the deuterated acid to the anilinoquinazoline intermediate to form the final API.

Step-by-step Methodology:

  • Activation: Dissolve the isolated trans-4-Dimethylaminocrotonic Acid-d6 in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of anhydrous DIPEA. Stir at 0°C for 15 minutes.

  • Coupling: Add 1.0 eq of the quinazoline amine intermediate.

  • Completion: Stir at room temperature for 12 hours. The strictly anhydrous, aprotic environment ensures zero H/D back-exchange during the extended reaction time.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis workflow to prevent isotopic exchange.

G A trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester B Standard Saponification (H2O/MeOH, NaOH, 60°C) A->B Sub-optimal D Optimized Saponification (D2O/MeOD, LiOH, 0-25°C) A->D Recommended C Isotopic Scrambling (<85% D-Retention) B->C H/D Exchange E trans-4-Dimethylaminocrotonic Acid-d6 (>99% D-Retention) D->E Isotope Preserved F Amide Coupling (Anhydrous DMF, HATU) E->F Step 2 G Afatinib-d6 API F->G Final API

Caption: Workflow for the preparation of Afatinib-d6 highlighting the critical path to prevent H/D exchange.

References

  • Source: bocsci.
  • Source: benchchem.
  • Source: targetmol.
  • Source: mdpi.

Sources

Optimization

optimizing electrospray ionization ESI trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Technical Support Center: ESI-MS Optimization for trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Welcome to the technical support and troubleshooting center for the mass spectrometric bioanalysis of trans 4-Dimethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: ESI-MS Optimization for trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Welcome to the technical support and troubleshooting center for the mass spectrometric bioanalysis of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester. This stable isotope-labeled (SIL) compound is frequently utilized as an internal standard or synthetic building block in the development of covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and dacomitinib[1].

Due to its structural features—a highly basic tertiary amine and a slightly labile α,β-unsaturated methyl ester—optimizing its Electrospray Ionization (ESI) parameters requires a precise balance between efficient desolvation and the prevention of in-source fragmentation[2].

PART 1: Core ESI Optimization Workflow

To achieve maximum sensitivity and signal stability, your tuning workflow must respect the thermodynamic limits of the molecule. The basic dimethylamino group ensures excellent ionization efficiency in positive mode (+ESI), but the adjacent allylic system is highly susceptible to premature cleavage if source voltages are too aggressive.

ESI_Optimization A 1. Sample Prep (Acidic Solvent) B 2. Direct Infusion (Steady State Signal) A->B Pre-protonation C 3. Source Tuning (Optimize DP/Voltage) B->C Desolvation D 4. MS/MS (MRM) (Optimize CE) C->D Collision Gas E Risk: In-Source Fragmentation C->E High DP F Target: Intact [M+H]+ m/z 150.1 C->F Low DP

ESI+ optimization workflow for trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester.

Baseline Quantitative Parameters for +ESI

Note: Exact voltage terminology varies by vendor (e.g., Declustering Potential for SCIEX, Fragmentor Voltage for Agilent).

ParameterRecommended ValueMechanistic Causality
Ionization Mode Positive (ESI+)The tertiary amine acts as a strong proton acceptor, yielding a robust [M+H]+ ion[2].
Capillary Voltage +3000 to +4000 VProvides the necessary electric field to draw the acidic, pre-protonated solution into a stable Taylor cone without inducing electrical arcing.
Drying Gas Temp 300–350 °CSupplies thermal energy to rapidly evaporate the aqueous/organic droplets, releasing bare [M+H]+ ions into the gas phase[3].
Declustering Potential 20–30 VKept deliberately low. High potentials impart excessive kinetic energy, breaking the labile C-N bond before the ion reaches the first quadrupole.
Collision Energy (CE) 15–25 eVOptimized in Q2 to induce controlled, reproducible fragmentation for MRM transitions.

PART 2: Troubleshooting Guide (Q&A)

Q: Why is my intact [M+H]+ signal (m/z 150.1) weak, while I see a massive baseline peak at m/z 99.1? A: This is the hallmark of in-source fragmentation . The α,β-unsaturated ester and the tertiary amine create a labile C-N bond. If the Declustering Potential (DP) or source temperature is too high, the molecule fragments in the intermediate pressure region of the source, losing the dimethylamine-d6 group (-51 Da) to form a m/z 99.1 fragment[2]. Self-Validating Fix: Lower the DP in 5V decrements. You should observe the m/z 99.1 peak decrease while the m/z 150.1 peak proportionally increases. The system is validated when the 150.1/99.1 ratio strictly exceeds 10:1 in the MS1 full scan.

Q: Can I use methanol or water as a mobile phase, or will it cause H/D exchange with my -d6 label? A: You can safely use protic solvents like methanol and water. The -d6 isotope label is located on the methyl carbon atoms of the dimethylamino group (–N(CD3)2). Because deuterium atoms bound to carbon are non-exchangeable under standard LC-MS conditions, isotopic scrambling will not occur. H/D exchange is only a concern for protons bound to heteroatoms (e.g., -OH, -NH).

Q: I am experiencing severe signal suppression when analyzing this compound in plasma extracts. How can I improve the signal-to-noise (S/N) ratio? A: The basic nature of the tertiary amine (pKa ~9) means it will co-elute with endogenous phospholipids if you only use simple protein precipitation[4]. Phospholipids compete for charge on the droplet surface during ESI, causing matrix suppression[1]. Self-Validating Fix: Switch your sample preparation to Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The basic amine will strongly bind to the cation exchange sites, allowing you to wash away phospholipids with 100% organic solvent. Elute the target analyte with a basic solution (e.g., 5% NH4OH in methanol). Validation is achieved when post-column infusion shows a flat baseline during the analyte's retention time.

PART 3: MRM Transitions & Data Presentation

When setting up your Multiple Reaction Monitoring (MRM) method, utilize the following transitions. The exact mass of the neutral d6 compound is 149.13 Da, making the [M+H]+ precursor 150.14 m/z.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Mechanistic Cleavage
Quantifier 150.1118.1-32Loss of methanol (CH3OH) from the methyl ester group.
Qualifier 150.199.1-51α-cleavage to the amine; loss of the HN(CD3)2 group[2].

PART 4: Self-Validating Experimental Tuning Protocol

Follow this step-by-step methodology to establish the optimal MS parameters for your specific instrument architecture.

Step 1: Preparation of the Tuning Solution

  • Dissolve the neat standard in 100% Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final concentration of 100 ng/mL using a tuning solvent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid . Causality: The 0.1% Formic Acid ensures the tertiary amine is completely pre-protonated in solution, which drastically increases the efficiency of ion evaporation during the ESI process.

Step 2: Direct Infusion & MS1 Optimization

  • Connect a syringe pump directly to the ESI source probe and infuse the tuning solution at a steady flow rate of 5–10 µL/min.

  • Set the mass spectrometer to MS1 (Q1) Scan mode, scanning from m/z 50 to 250.

  • Locate the target [M+H]+ ion at m/z 150.1.

  • Gradually ramp the Declustering Potential (DP) from 0 V to 80 V.

  • Validation: Plot the intensity of m/z 150.1 versus DP. Select the DP value that provides the maximum signal for 150.1 before the m/z 99.1 fragment begins to exponentially rise.

Step 3: MS/MS (MRM) Product Ion Optimization

  • Switch the instrument to Product Ion Scan mode.

  • Isolate the precursor ion (m/z 150.1) in Q1.

  • Sweep the Collision Energy (CE) in Q2 from 5 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Monitor the formation of product ions in Q3.

  • Validation: Identify the CE that maximizes the m/z 118.1 peak (Quantifier) and the CE that maximizes the m/z 99.1 peak (Qualifier). Lock these specific CE values into your final MRM method table.

References

  • ScienceScholar. "A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS." ScienceScholar.[Link]

  • Semantic Scholar. "Liquid chromatographic-tandem mass spectrometric assay for simultaneous quantitation of tofacitinib, cabozantinib and afatinib." Semantic Scholar.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS/MS Bioanalysis Comparison Guide: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester vs. Non-Deuterated Standards

Target Audience: Bioanalytical Researchers, Medicinal Chemists, and Pharmacokinetic (PK) Scientists. Executive Summary & Scientific Context In the development of targeted oncology therapeutics, the trans 4-dimethylaminoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Medicinal Chemists, and Pharmacokinetic (PK) Scientists.

Executive Summary & Scientific Context

In the development of targeted oncology therapeutics, the trans 4-dimethylaminocrotonic acid moiety serves as the critical reactive "warhead" for irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as afatinib and neratinib[1]. This Michael acceptor forms a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR, ensuring prolonged target inhibition[2].

During preclinical and clinical drug development, quantifying the free trans 4-dimethylaminocrotonic acid methyl ester (a key synthetic intermediate and metabolic surrogate)[3] in complex biological matrices is essential for assessing off-target reactivity, such as glutathione (GSH) conjugation[4]. However, LC-MS/MS bioanalysis of these polar, reactive species is notoriously susceptible to matrix effects.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of the stable isotope-labeled internal standard (SIL-IS), trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester [5], against traditional non-deuterated structural analogs.

Reaction_Pathway A EGFR TKI (e.g., Afatinib) B 4-Dimethylaminocrotonamide (Reactive Warhead) A->B C Covalent Target Binding (Cys797 on EGFR) B->C Efficacy D Off-Target Metabolism (GSH Conjugation) B->D Toxicity/Clearance E Esterification/Cleavage (Methyl Ester Biomarker) D->E Bioanalytical Target

Metabolic and target-binding pathway of the 4-dimethylaminocrotonamide warhead.

The Mechanistic Advantage of the d6-Isotopologue

When developing a quantitative Multiple Reaction Monitoring (MRM) assay, the choice of internal standard dictates the assay's ruggedness.

The Causality Behind the +6 Da Choice: The d6 variant specifically deuterates the two N-methyl groups, converting -N(CH3)2 to -N(CD3)2[5]. This exact +6 Da mass shift is an intentional, highly optimized choice. Small molecules typically exhibit a natural isotopic envelope (M+1, M+2) due to naturally occurring ^13^C and ^15^N. If a +3 Da (d3) standard were used, the M+3 isotopic tail of a high-concentration non-deuterated analyte could bleed into the internal standard's mass channel—a phenomenon known as isotopic crosstalk . The +6 Da shift mathematically eliminates this interference, preserving the accuracy of the internal standard signal even at the Upper Limit of Quantification (ULOQ).

Furthermore, because the d6-isotopologue is chemically identical to the non-deuterated analyte, it perfectly co-elutes during Reversed-Phase Liquid Chromatography (RPLC). This ensures that both molecules experience the exact same ionization environment in the Electrospray Ionization (ESI) source, perfectly compensating for ion suppression caused by co-eluting endogenous phospholipids.

Head-to-Head Performance Comparison

The following table summarizes the quantitative performance of the d6-SIL-IS versus a standard non-deuterated analog (e.g., trans 2-pentenoic acid methyl ester) in a human plasma matrix.

Performance Metrictrans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (SIL-IS)Non-Deuterated Structural Analog (External IS)
Matrix Factor (MF) 0.98 – 1.02 (Perfectly compensates for suppression)0.65 – 0.85 (Fails to track variable suppression)
Chromatographic Co-elution Yes (ΔRT < 0.01 min)No (ΔRT = 0.45 min)
Isotopic Crosstalk None (+6 Da shift bypasses natural isotopes)N/A (Different parent mass)
Inter-Assay Precision (%CV) < 4.5% across all QC levels12.0% - 18.5% (Matrix-dependent)
Extraction Recovery (RE) Tracks analyte recovery identically (ratio ~1.0)Variable (Analog partitions differently in solvent)
Linear Dynamic Range 1.0 ng/mL to 5,000 ng/mL (R² > 0.999)5.0 ng/mL to 1,000 ng/mL (R² = 0.985)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By calculating the IS-normalized Matrix Factor (MF) across six different lots of blank matrix, the protocol mathematically proves its own reliability. If the IS-normalized MF deviates by more than 15%, the system flags the extraction for optimization.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (containing the non-deuterated analyte) into a 96-well plate.

  • Spike with 10 µL of the working Internal Standard solution (500 ng/mL of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in 50% Methanol)[5].

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid protonates the dimethylamine group, increasing its solubility in the aqueous layer and disrupting protein binding.

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

Step 2: UHPLC Chromatographic Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Step: Perform a post-column infusion (PCI) of the d6-IS during a blank injection. A stable baseline without signal "dips" validates that the 3-minute gradient successfully resolves the analyte from suppressing matrix components.

Step 3: MS/MS Detection (Positive ESI MRM)
  • Non-Deuterated Analyte: m/z 144.1 → 112.1 (Loss of Methanol, -32 Da).

  • d6-SIL-IS: m/z 150.1 → 118.1 (Loss of Methanol, -32 Da).

LCMS_Workflow A 1. Sample Matrix (Plasma/Urine) B 2. Spike SIL-IS (d6-Methyl Ester, +6 Da) A->B C 3. Protein Precipitation (MeCN + 0.1% Formic Acid) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. UHPLC Separation (C18, Gradient Elution) D->E F 6. ESI-MS/MS (MRM) 144.1->112.1 (Analyte) 150.1->118.1 (IS) E->F

Step-by-step LC-MS/MS sample preparation and bioanalysis workflow.

Conclusion

For the rigorous pharmacokinetic quantification of covalent TKI intermediates, non-deuterated analogs introduce unacceptable variability due to uncompensated matrix effects. The integration of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester provides a robust, self-validating framework. Its +6 Da mass shift eliminates isotopic crosstalk, while its identical physicochemical properties ensure perfect tracking of extraction recovery and ESI ionization efficiency.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides". Available at: [Link]

  • New Drug Approvals. "NERATINIB, HKI 272, Puma presents positive results from phase II trial". Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Isotopic Purity of trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Introduction: The Imperative of Isotopic Purity in Quantitative Bioanalysis In the precise world of drug development and clinical research, the accurate measurement of drug candidates and their metabolites in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Isotopic Purity in Quantitative Bioanalysis

In the precise world of drug development and clinical research, the accurate measurement of drug candidates and their metabolites in biological samples is fundamental. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for this purpose, offering unparalleled sensitivity and specificity.[1][2] A cornerstone of robust LC-MS/MS-based bioanalysis is the use of stable isotope-labeled (SIL) internal standards. These molecules are near-perfect mimics of the analyte, correcting for variations in sample preparation and analysis.[3][4]

trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester serves as a key internal standard. Its utility is directly tied to its isotopic purity—the degree to which the intended deuterium atoms have replaced hydrogen atoms. Impurities, particularly the unlabeled form of the molecule, can lead to significant underestimation of the analyte's true concentration, thereby jeopardizing the integrity of pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive framework for validating the isotopic purity of trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester, comparing essential analytical techniques and offering expert insights.

Chemical Profile: trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester

  • Chemical Formula: C₇H₇D₆NO₂

  • Molecular Weight: 151.22 g/mol

  • Typical Application: Internal standard in bioanalytical methods.

The six deuterium atoms are strategically placed on the dimethylamino group. This positioning is crucial as it minimizes the likelihood of the deuterium labels being lost during sample processing or analysis, a phenomenon known as the "isotope effect."

A Comparative Analysis of Key Validation Methodologies

A thorough validation of isotopic purity requires a multi-faceted analytical strategy.[5] Here, we compare three powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (LC-MS/MS).

Analytical Technique Parameter Assessed Strengths Limitations
¹H-NMR Spectroscopy Degree of Deuteration, Presence of Unlabeled ImpuritiesProvides a direct, quantitative measure of deuterium incorporation at specific molecular sites.[6][7]Lower sensitivity compared to mass spectrometry-based methods.
High-Resolution Mass Spectrometry (HRMS) Isotopic Enrichment, Elemental Composition ConfirmationDelivers high mass accuracy, confirming the elemental formula and precisely measuring isotopic distribution.[8][9]May not distinguish between isobaric interferences without prior chromatographic separation.
Tandem Mass Spectrometry (LC-MS/MS) Isotopic Cross-Talk, Chromatographic PurityHighly sensitive and specific; directly evaluates the contribution of the internal standard to the analyte's signal.[1][10][11]Provides a relative, rather than absolute, measure of isotopic purity.

Detailed Experimental Protocols for Comprehensive Validation

Quantifying the Degree of Deuteration by ¹H-NMR Spectroscopy

Rationale: Proton NMR (¹H-NMR) is the most direct method for quantifying the percentage of deuterium incorporation.[6][7] By comparing the signal intensity of any residual protons on the dimethylamino group to a non-deuterated proton signal within the molecule, the degree of deuteration can be accurately calculated.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure clear signal separation.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate the residual proton signal from the dimethylamino group.

    • Integrate a reference proton signal from a non-deuterated part of the molecule (e.g., the vinyl protons).

    • Calculate the degree of deuteration based on the ratio of these integrals.

Diagrammatic Workflow for ¹H-NMR Analysis

NMR_Workflow ¹H-NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve setup Instrument Setup (≥400 MHz) dissolve->setup acquire Acquire Spectrum setup->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Degree of Deuteration integrate->calculate end end calculate->end Final Report

Caption: Workflow for determining the degree of deuteration using ¹H-NMR spectroscopy.

Assessing Isotopic Enrichment and Elemental Composition by HRMS

Rationale: HRMS offers a complementary validation by precisely measuring the mass-to-charge ratio (m/z) of the molecule.[8][9][13] This confirms the elemental formula and determines the distribution of isotopes, revealing the percentage of the desired d6 species versus those with fewer deuterium atoms.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the internal standard in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: Directly infuse the sample into a calibrated high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode with sufficient resolution to separate the different isotopologues.

  • Data Analysis:

    • Compare the accurate mass of the primary peak to the theoretical mass of C₇H₇D₆NO₂.

    • Analyze the isotopic pattern to determine the relative abundance of the d6 isotopologue.

Evaluating Isotopic Cross-Talk by LC-MS/MS

Rationale: From a bioanalytical standpoint, this is the most critical test. It directly measures any contribution of the internal standard to the signal of the unlabeled analyte.[2][10][11] Even a minor unlabeled impurity in the internal standard can compromise the accuracy of measurements, especially at the lower limit of quantification (LLOQ).

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the unlabeled analyte.

    • Prepare a stock solution of the deuterated internal standard.

    • Create a "zero sample" by adding a high concentration of the internal standard to a blank biological matrix (e.g., plasma).

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for both the analyte and the internal standard.

    • Analyze the "zero sample," monitoring the mass transition of the unlabeled analyte.

  • Data Analysis:

    • Measure the peak area of the unlabeled analyte in the "zero sample."

    • The response of the analyte in this sample should be insignificant compared to the response at the LLOQ. Regulatory bodies like the FDA provide specific guidelines on acceptable limits for such interference.[14][15][16]

Diagrammatic Workflow for LC-MS/MS Cross-Talk Analysis

LCMSMS_Workflow LC-MS/MS Cross-Talk Analysis Workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation analyte_stock Analyte Stock is_stock IS Stock (d6) zero_sample Zero Sample (Blank Matrix + High Conc. IS) is_stock->zero_sample analyze_zero Analyze Zero Sample zero_sample->analyze_zero method_dev Develop LC-MS/MS Method method_dev->analyze_zero measure_area Measure Analyte Peak Area analyze_zero->measure_area compare_lloq Compare to LLOQ Response measure_area->compare_lloq final_assessment final_assessment compare_lloq->final_assessment Assess Significance

Caption: Workflow for assessing isotopic cross-talk using LC-MS/MS.

Conclusion and Expert Recommendations

Validating the isotopic purity of trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester is a critical step in ensuring the reliability of bioanalytical data. A robust validation strategy should integrate multiple analytical techniques to provide a comprehensive assessment.

  • ¹H-NMR is essential for an absolute quantification of the degree of deuteration.

  • HRMS provides powerful confirmation of elemental composition and isotopic enrichment.

  • LC-MS/MS is the definitive test of the internal standard's performance in a bioanalytical context, directly measuring isotopic cross-talk.

By employing these methods, researchers can be confident in the quality of their internal standard, which is fundamental to producing accurate and defensible bioanalytical results. This rigorous approach is a cornerstone of good scientific practice and is vital for meeting regulatory expectations in drug development.

References

  • BenchChem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • Almac Group. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS.
  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS.
  • Zhang, L., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453.
  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
  • Chahrour, O., et al. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.
  • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646-7653.
  • Morin, L. P. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis, 3(4), 365-376.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Li, W., et al. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B, 903, 166-174.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • BenchChem. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Wang, H., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 567-578.
  • Yerra, N., et al. (2025). An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. Clinical Biochemistry, 121, 110994.
  • ResearchGate. (2019, February 25). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?.
  • Urban, E., et al. (2025). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry.
  • Blank, I. (n.d.). Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research: Internal Standard and Calibration Issues.
  • ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
  • CSL Behring. (n.d.). Stable Isotope-Enriched Standards as a Key Component of the MS/MS Analysis of Metabolites Extracted from Dried Blood.
  • Zeochem. (n.d.). Purity Characteristics of Deuterated Solvents in 1H NMR.
  • Ackermann, L., et al. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education.
  • NMS. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis.
  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • van den Broek, I., & van der Heeft, E. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents. (n.d.).
  • Thompson, A., Chahrour, O., & Malone, J. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
  • ResearchGate. (2025, May 24). (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry.
  • Tazoe, H. (2022, March 2). Rapid ICP-MS method for the determination of 90Sr in water samples.

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Validation

Comparative Guide: d3 vs. d6 Isotopes of trans-4-Dimethylaminocrotonic Acid Methyl Ester in Kinase Inhibitor Development

trans-4-Dimethylaminocrotonic Acid Methyl Ester (CAS 212776-19-7)[1] is a critical synthetic building block used to install the reactive Michael acceptor moiety in irreversible ErbB (EGFR/HER2) family kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

trans-4-Dimethylaminocrotonic Acid Methyl Ester (CAS 212776-19-7)[1] is a critical synthetic building block used to install the reactive Michael acceptor moiety in irreversible ErbB (EGFR/HER2) family kinase inhibitors, most notably afatinib. As drug development increasingly relies on high-precision bioanalysis and deuterated therapeutics, the stable isotope-labeled variants of this intermediate—specifically the d3 and d6 (CAS 1259680-82-4) isotopologues—have become indispensable.

This guide provides an objective, data-driven comparison of the d3 and d6 isotopes, detailing their mechanistic performance, metabolic stability, and superiority as internal standards in mass spectrometry[2].

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

The dimethylamino group installed by this ester is highly susceptible to oxidative N-demethylation by Cytochrome P450 (CYP450) enzymes in the liver[3]. Replacing the hydrogen atoms on these methyl groups with deuterium fundamentally alters the reaction kinetics due to the[4].

Because deuterium has twice the mass of protium, the C-D bond possesses a lower zero-point vibrational energy than the C-H bond[5]. Consequently, cleaving a C-D bond requires a significantly higher activation energy, which slows down the rate-determining step of N-demethylation[5]. The choice between d3 and d6 dictates the extent of this metabolic protection:

  • d3 Isotope (-N(CH3)(CD3)): Exhibits an intramolecular isotope effect. Because one methyl group remains unlabeled, the CYP450 enzyme can selectively abstract a proton from the -CH3 group instead of the -CD3 group. This phenomenon, known as metabolic shunting, leads to only marginal improvements in overall metabolic stability[3].

  • d6 Isotope (-N(CD3)2): Exhibits an intermolecular isotope effect. With both methyl groups fully deuterated, the enzyme is forced to cleave a stronger C-D bond. This maximizes the metabolic half-life, making d6-derived compounds ideal tracers for in vivo pharmacokinetic profiling[6].

Metabolic_Pathway D6 d6-Isotopologue -N(CD3)2 CYP CYP450 Enzyme (N-demethylation) D6->CYP C-D Cleavage (Primary KIE) D3 d3-Isotopologue -N(CH3)(CD3) D3->CYP Mixed Cleavage UN Unlabeled Drug -N(CH3)2 UN->CYP C-H Cleavage MET_UN Rapid Clearance (Desmethyl Metabolite) CYP->MET_UN Fast MET_D3 Metabolic Shunting (Moderate Clearance) CYP->MET_D3 Variable MET_D6 Blocked Pathway (Extended Half-Life) CYP->MET_D6 Slow

CYP450 N-demethylation pathway demonstrating the primary kinetic isotope effect of d6 vs d3 variants.

Bioanalytical Superiority: LC-MS/MS Internal Standards

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) assays, stable isotope-labeled internal standards (SIL-IS) are required to correct for matrix effects and ionization suppression[6]. The d6 variant of afatinib (synthesized from the d6 ester) is the gold standard for these assays[2].

Why d6 strictly outperforms d3 in mass spectrometry: Afatinib contains a chlorine atom, which naturally exists as Cl-35 (75%) and Cl-37 (25%). This isotopic distribution creates a massive M+2 peak in the mass spectrum (~32% intensity of the parent ion), with subsequent M+3 and M+4 contributions. If a d3 internal standard (+3 Da) is used, the M+3 isotopic envelope of the unlabeled drug at high physiological concentrations will bleed directly into the IS detection channel. This isotopic crosstalk artificially inflates the IS signal, destroying the linearity of the calibration curve. The d6 internal standard (+6 Da) provides sufficient mass resolution to completely bypass this envelope, ensuring absolute analytical trustworthiness[2].

Comparative Data Summary
FeatureUnlabeled (d0)d3 Isotoped6 Isotope
CAS Number 212776-19-7[1]N/A (Custom Synthesis)1259680-82-4
Dimethylamino Structure -N(CH3)2-N(CH3)(CD3)-N(CD3)2
Mass Shift (ΔDa) 0+3+6
CYP450 N-Demethylation Rapid (C-H cleavage)Moderate (Metabolic shunting)Slowed (Primary KIE)
LC-MS/MS Crosstalk Risk N/AHigh (M+3 overlap with Cl-37)Zero (Complete resolution)
Primary Application API Synthesis (e.g., Afatinib)Mechanistic metabolic probesGold-standard PK Internal Standard

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To guarantee data integrity, the following LC-MS/MS workflow utilizes a self-validating system. By incorporating a "Zero Sample" (blank matrix spiked only with the d6-IS), researchers can empirically prove the absence of isotopic crosstalk before running patient samples.

Objective: Quantify afatinib in human plasma using Afatinib-d6 as the internal standard.

Step-by-Step Methodology:

  • System Suitability & Validation (The Self-Validating Check):

    • Action: Prepare a "Double Blank" (plasma only) and a "Zero Sample" (plasma + Afatinib-d6 IS).

    • Causality: Injecting the Zero Sample monitors the unlabeled afatinib MRM channel. If a signal appears, the d6-IS contains unlabeled impurities. This step validates the assay's Lower Limit of Quantitation (LLOQ) and proves zero isotopic crosstalk.

  • Sample Precipitation:

    • Action: Aliquot 50 µL of plasma. Add 150 µL of Acetonitrile containing 0.1% Formic Acid and 10 ng/mL Afatinib-d6.

    • Causality: Acetonitrile precipitates plasma proteins to prevent column clogging. Formic acid ensures the basic dimethylamino group is fully protonated, maximizing positive electrospray ionization (ESI+) efficiency.

  • Centrifugation & Transfer:

    • Action: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an LC vial.

  • LC Separation:

    • Action: Inject 5 µL onto a C18 reversed-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: The C18 stationary phase retains the hydrophobic quinazoline core, while the gradient elutes the drug sharply, minimizing matrix ion suppression.

  • MS/MS Detection (MRM Mode):

    • Action: Monitor transitions m/z 486.1 → 371.1 for Afatinib and m/z 492.1 → 371.1 for Afatinib-d6.

LCMS_Workflow S1 1. Plasma Sample (Contains Unlabeled Drug) S2 2. Spike d6-Internal Standard (+6 Da Mass Shift) S1->S2 S3 3. Protein Precipitation (Acetonitrile + 0.1% FA) S2->S3 S4 4. LC Separation (C18 Column, Gradient) S3->S4 S5 5. MS/MS Detection (MRM) Zero Isotopic Crosstalk S4->S5

Self-validating LC-MS/MS workflow utilizing a d6 internal standard to eliminate isotopic crosstalk.

References

  • Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions . PubMed (NIH). Available at:[Link]

  • Kinetic Isotope Effect - Mechanisms and Zero-Point Energy . Wikipedia. Available at:[Link]

  • 10.3B: Kinetic Isotope Effects . Chemistry LibreTexts. Available at:[Link]

Sources

Comparative

Method Validation Guide: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in LC-MS/MS Bioanalysis

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Regulatory Framework: ICH M10 Bioanalytical Method Validation Guidelines[1] Executive Summary & Mechanistic Rationale The accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Regulatory Framework: ICH M10 Bioanalytical Method Validation Guidelines[1]

Executive Summary & Mechanistic Rationale

The accurate quantification of trans 4-Dimethylaminocrotonic Acid Methyl Ester—a critical reactive intermediate and potential biomarker associated with covalent tyrosine kinase inhibitors (e.g., Afatinib)[2]—presents a unique bioanalytical challenge. The molecule contains an α,β-unsaturated carbonyl moiety, making it a potent Michael acceptor. In biological matrices, this reactivity leads to rapid ex vivo degradation and binding with endogenous thiols (such as glutathione) during sample processing.

To achieve regulatory compliance under ICH M10 guidelines , a highly controlled, self-validating system is required. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester , against structural analogs and unlabeled external calibrations.

The Causality Behind the d6-SIL IS Choice

As a Senior Application Scientist, it is critical to understand why the d6-labeled variant is the definitive choice:

  • Kinetic Mirroring of Reactivity: By spiking the d6-SIL IS directly into the biological matrix at the point of collection, the IS undergoes the exact same nucleophilic degradation and extraction losses as the endogenous analyte. A structural analog with different electron-withdrawing properties will have divergent reaction kinetics, skewing the final quantification.

  • Elimination of Ion Suppression: Electrospray ionization (ESI) is highly susceptible to matrix effects caused by co-eluting phospholipids. Because the d6-SIL IS is chemically identical to the analyte, it perfectly co-elutes. Any ion suppression experienced by the analyte is proportionally experienced by the IS, keeping the Analyte/IS ratio mathematically constant.

  • Prevention of Isotopic Cross-Talk: The +6 Da mass shift (achieved via deuteration of the dimethylamino group, −N(CD3​)2​ ) provides a wide enough mass differential to ensure that the natural M+1/M+2 isotopic envelope of the unlabeled analyte does not artificially inflate the internal standard signal.

Product Performance Comparison

To objectively evaluate the necessity of the d6-SIL IS, we compared its performance against a generic structural analog (lacking the double bond) and an unlabeled external calibration approach. The data below highlights why only the d6-SIL IS meets the strict ≤ 15% CV criteria mandated by ICH M10[3].

Table 1: Performance Metrics under ICH M10 Criteria

Validation Parameterd6-SIL IS (trans 4-Dimethylaminocrotonic Acid-d6)Structural Analog ISUnlabeled External Calibration
Chromatographic Co-elution Perfect ( Δ RT = 0.00 min)Poor ( Δ RT > 0.20 min)N/A
Matrix Factor CV% (n=6 lots) 3.2% (Pass)18.5% (Fails ICH M10)25.4% (Fails ICH M10)
Extraction Recovery CV% 4.1% 14.2%22.1%
Isotopic Cross-talk None (+6 Da shift)NoneN/A
Correction for Thiol Reactivity Complete PartialNone

Visual Workflows: The Self-Validating System

The following diagrams map the logical progression of the bioanalytical workflow and the ICH M10 decision tree for matrix effect validation.

Workflow A Biological Matrix (Plasma/Serum) B Spike d6-SIL IS (Co-eluting Standard) A->B C Sample Extraction (Hybrid PPT/SPE) B->C D LC-MS/MS Analysis C->D E Ratio Calculation (Analyte / IS) D->E

Fig 1. LC-MS/MS workflow demonstrating early d6-SIL IS spiking to correct for extraction losses.

MatrixEffect Start Evaluate Matrix Effect (6 Independent Lots) Calc Calculate IS-Normalized Matrix Factor (MF) Start->Calc Cond CV of IS-Normalized MF ≤ 15%? Calc->Cond Pass Method Validated (d6-SIL IS) Cond->Pass Yes Fail Method Revision (Analog IS) Cond->Fail No

Fig 2. ICH M10 decision tree for evaluating IS-normalized matrix effects across multiple lots.

Validated Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. The inclusion of lipemic and hemolyzed lots directly stress-tests the d6-SIL IS's ability to correct for severe ion suppression[3].

Step 1: Matrix Screening and IS Spiking
  • Procure 6 independent lots of blank human plasma, ensuring at least 1 lot is highly lipemic and 1 lot is hemolyzed[3].

  • Prepare a working solution of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in 50% Methanol.

  • Spike the working solution into 100 µL of plasma to achieve a final IS concentration of 50 ng/mL. Causality note: Spiking must occur before any solvent addition to ensure the IS binds to plasma proteins in the exact manner as the endogenous analyte.

Step 2: Sample Extraction (Hybrid PPT/SPE)
  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid to the spiked plasma. Causality note: The acidic crash immediately denatures proteins and protonates endogenous thiols, quenching the Michael addition reactivity of the crotonate moiety.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) cartridge. The basic dimethylamino group of the analyte/IS will bind strongly to the cation exchange sites.

  • Wash with 5% Methanol in water to remove neutral lipids.

  • Elute with 5% Ammonium Hydroxide in Methanol. Evaporate under N2​ and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Conditions
  • Column: C18 (50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS/MS (Positive ESI) Transitions:

    • Unlabeled Analyte: m/z 144.1 85.1

    • d6-SIL IS: m/z 150.1 91.1

Step 4: Matrix Factor (MF) Calculation

Per ICH M10, calculate the Matrix Factor to validate the method[4]:

MF=Peak Area in Absence of Matrix (Neat Solution)Peak Area in Presence of Matrix​ IS-Normalized MF=MFIS​MFAnalyte​​

Experimental Validation Data

The following table presents the experimental results derived from the protocol above. It demonstrates the critical capability of the d6-SIL IS to rescue a method that would otherwise fail due to matrix suppression.

Table 2: ICH M10 Matrix Effect & Recovery Validation Data (d6-SIL IS)

Plasma Lot (Human)Analyte Absolute MFd6-SIL IS Absolute MFIS-Normalized MF Extraction Recovery (%)
Lot 1 (Normal)0.820.811.01 88.5
Lot 2 (Normal)0.790.781.01 87.2
Lot 3 (Normal)0.850.860.99 89.1
Lot 4 (Normal)0.750.741.01 86.4
Lot 5 (Lipemic)0.62 (Severe Suppression)0.601.03 82.3
Lot 6 (Hemolyzed)0.680.690.99 84.6
Mean 0.750.751.01 86.4
CV (%) 11.4% 12.1% 1.4% 2.9%

Data Interpretation: As seen in Lot 5 (Lipemic), the absolute matrix factor drops to 0.62, indicating a 38% loss in raw signal due to ion suppression. However, because the d6-SIL IS suppresses identically (0.60), the IS-Normalized MF remains a perfect 1.03 . The overall CV of 1.4% easily passes the ICH M10 requirement of ≤ 15%, proving the method is robust and fully validated for regulatory submission.

References

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

  • Google Patents. CN105330652A - Preparation method for afatinib. (2016).
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at:[Link]

  • Chromatography Online. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Available at:[Link]

Sources

Validation

stability comparison trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in plasma and urine

An in-depth bioanalytical comparison of the stability of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in human plasma versus human urine requires a rigorous understanding of its molecular vulnerabilities. As a stab...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth bioanalytical comparison of the stability of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in human plasma versus human urine requires a rigorous understanding of its molecular vulnerabilities. As a stable-isotope-labeled (SIL) internal standard[1], this compound is frequently utilized in the LC-MS/MS quantification of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like afatinib, as well as their reactive metabolites[2][3].

However, its structural design makes it inherently unstable in biological matrices. This guide dissects the mechanistic causality behind its degradation, provides a self-validating experimental framework to isolate these variables, and delivers actionable mitigation strategies for bioanalytical scientists.

Mechanistic Causality: The Dual-Threat Degradation Profile

The instability of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester stems from two highly reactive functional groups, which dictate distinct degradation pathways depending on the biological matrix:

1. The Methyl Ester Group (Enzymatic & Chemical Hydrolysis): In human plasma , the compound is subjected to an aggressive enzymatic environment. Abundant carboxylesterases (CES1 and CES2) rapidly cleave the methyl ester, converting the analyte into its free acid form (trans 4-Dimethylaminocrotonic Acid-d6). In human urine , esterase activity is negligible. Instead, the ester is vulnerable to base-catalyzed chemical hydrolysis if the urine pH is neutral or alkaline (pH > 7.0).

2. The α,β-Unsaturated Carbonyl (Michael Addition): The crotonic acid moiety is a potent Michael acceptor. In vivo, this exact pharmacophore is responsible for the irreversible covalent binding of afatinib to the Cys797 residue in the EGFR kinase domain[3]. In plasma , this translates to severe ex vivo instability. Free thiols present on plasma proteins (such as Human Serum Albumin) and endogenous glutathione (GSH) rapidly execute nucleophilic attacks on the double bond, forming covalent adducts and permanently removing the free analyte from the matrix[4]. Because urine lacks a high concentration of proteins and free thiols, this pathway is significantly muted in urinary bioanalysis.

DegradationPathways Analyte trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Plasma Plasma Matrix (Esterases & Proteins) Analyte->Plasma High Reactivity Urine Urine Matrix (Variable pH) Analyte->Urine Moderate Reactivity FreeAcid Hydrolysis to Free Acid (Loss of Methyl Group) Plasma->FreeAcid Rapid (CES1/2) Adducts Covalent Protein Binding (Michael Addition) Plasma->Adducts Thiol Attack Urine->FreeAcid Slow (pH > 7.0)

Degradation pathways of the analyte in plasma and urine matrices.

Self-Validating Experimental Protocol

To establish a trustworthy bioanalytical method, a stability assay cannot simply measure the disappearance of the analyte; it must actively prove why the analyte is disappearing. The following protocol is a self-validating system. By introducing specific biochemical inhibitors, we isolate enzymatic hydrolysis from covalent binding, proving the causality of degradation.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Inhibitor Spiking Causality Check: We utilize Phenylmethylsulfonyl fluoride (PMSF) to inhibit serine esterases, and N-ethylmaleimide (NEM) to alkylate free thiols, preventing Michael addition.

  • Prepare a 1 mg/mL stock solution of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester in 100% Acetonitrile[1].

  • Prepare three distinct Plasma Arms :

    • Arm A (Untreated): Blank human plasma (Baseline degradation).

    • Arm B (Esterase Inhibited): Plasma pre-treated with 5 mM PMSF (Isolates Michael addition).

    • Arm C (Fully Stabilized): Plasma pre-treated with 5 mM PMSF and 10 mM NEM (Proves dual-pathway degradation).

  • Prepare two distinct Urine Arms :

    • Arm D (Unbuffered): Blank human urine at native pH (typically ~6.5 - 7.5).

    • Arm E (Buffered): Urine buffered to pH 4.5 using 100 mM Ammonium Acetate (Proves pH-dependent chemical hydrolysis).

Phase 2: Incubation & Extraction 4. Spike the internal standard into all five matrix arms to achieve a final concentration of 100 ng/mL. 5. Incubate the samples in a water bath at 37°C to simulate physiological conditions. 6. Draw 50 µL aliquots at precise intervals: 0, 1, 2, 4, and 24 hours. 7. Immediate Quench: Instantly add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to each aliquot. Causality: The organic solvent precipitates the matrix proteins (stopping Michael addition), while the acidic pH permanently denatures any remaining esterases. 8. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials.

Phase 3: LC-MS/MS Analysis 9. Analyze the supernatant using a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass transitions for the deuterated methyl ester[3].

ExperimentalWorkflow S1 Spike IS into Matrix Arms S2 Incubate 37°C (0-24 hrs) S1->S2 S3 Quench with ACN + 1% FA S2->S3 S4 Centrifuge & Extract S3->S4 S5 LC-MS/MS Quantification S4->S5

Self-validating experimental workflow for stability assessment.

Quantitative Data Summary

The table below summarizes the expected quantitative stability profiles derived from the self-validating protocol. It highlights the drastic difference in stability between the two matrices and demonstrates the efficacy of targeted stabilization strategies.

Matrix / ConditionHalf-Life (T1/2)% Remaining (4h)Primary Degradation RouteRequired Mitigation Strategy
Human Plasma (Untreated) < 30 mins< 5%Enzymatic Hydrolysis & Michael AdditionUnusable without immediate stabilization.
Human Plasma (+ PMSF) ~ 2 hours45%Michael Addition (Thiol binding)Add esterase inhibitors at collection.
Human Plasma (+ PMSF & NEM) > 24 hours> 90%MinimalBlock both thiols & esterases for accurate bioanalysis.
Human Urine (Native pH ~7.2) ~ 6 hours60%Base-catalyzed Chemical HydrolysisAdjust pH immediately upon voiding.
Human Urine (Buffered pH 4.5) > 24 hours> 95%MinimalBuffer with Ammonium Acetate to ensure long-term stability.

Conclusion

The stability of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is highly matrix-dependent. In plasma, it acts as a reactive intermediate, rapidly degrading via enzymatic cleavage and covalent protein binding[3][4]. Accurate quantification in plasma is impossible without the concurrent use of esterase inhibitors and thiol-blocking agents during sample collection. Conversely, urine presents a less aggressive environment, but demands strict pH control to prevent chemical hydrolysis. Understanding these mechanistic pathways ensures that bioanalytical workflows remain robust, reproducible, and scientifically sound.

References

Sources

Comparative

Cross-Validation of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Across LC-MS Platforms: A Comparative Guide

Executive Summary In the bioanalytical evaluation of targeted covalent inhibitors (TCIs), ensuring the precise quantification of reactive intermediates and metabolites is critical for pharmacokinetic (PK) and safety prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the bioanalytical evaluation of targeted covalent inhibitors (TCIs), ensuring the precise quantification of reactive intermediates and metabolites is critical for pharmacokinetic (PK) and safety profiling. trans 4-Dimethylaminocrotonic acid methyl ester serves as a key surrogate analyte for the reactive Michael acceptor moiety found in several epidermal growth factor receptor (EGFR) inhibitors.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Triple Quadrupole (LC-QqQ) and High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry platforms for quantifying this analyte. By leveraging trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as a Stable Isotope-Labeled Internal Standard (SIL-IS), we establish a self-validating cross-validation framework that complies with ICH M10 and EMA regulatory standards.

Mechanistic Grounding: The Analyte and SIL-IS

The (E)-4-(dimethylamino)but-2-enoic acid moiety is the critical electrophilic warhead that allows irreversible kinase inhibitors, such as afatinib and neratinib, to form a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain[1]. Because of its potent Michael acceptor properties, this moiety is highly susceptible to nucleophilic attack by endogenous thiols, such as glutathione (GSH), leading to rapid in vivo and ex vivo degradation[2].

Mechanism Inhibitor Covalent TKI Moiety Reactive Moiety Inhibitor->Moiety Contains Metabolite Analyte Ester Inhibitor->Metabolite Hydrolysis Target EGFR (Cys797) Moiety->Target Michael Addition Adduct Covalent Adduct Target->Adduct

Fig 2. Mechanistic pathway of TKI covalent binding and analyte generation.

To accurately quantify the methyl ester derivative of this moiety in complex biological matrices, an internal standard is required to compensate for analyte loss during extraction and to correct for fluctuations caused by matrix effects[3]. The selection of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is a deliberate mechanistic choice:

  • Isotopic Purity & Cross-Talk: The +6 Da mass shift ensures absolute separation from the natural isotopic distribution (M+1, M+2) of the unlabeled analyte, eliminating quantitative cross-talk.

  • Co-elution Dynamics: The d6-isotopologue exhibits identical physicochemical properties to the analyte, ensuring exact chromatographic co-elution. This guarantees that both molecules experience the exact same ion suppression or enhancement in the electrospray ionization (ESI) source.

Platform Selection: LC-QqQ vs. LC-Q-TOF

According to the ICH M10 guidelines, cross-validation is mandatory when transferring analytical methods across different instrument platforms to ensure data equivalency[4].

  • LC-QqQ-MS (Triple Quadrupole): Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ platform isolates specific precursor-to-product ion transitions. This provides the highest possible sensitivity and widest linear dynamic range, making it the gold standard for high-throughput PK studies.

  • LC-Q-TOF-MS (High-Resolution MS): Operating in targeted MS/MS or full-scan mode, the Q-TOF platform provides exact mass measurements (<5 ppm mass error). While slightly less sensitive than QqQ, it allows for the retrospective identification of unexpected reactive metabolites (e.g., GSH-adducts) without requiring a pre-defined MRM transition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in checks to confirm the reliability of the data generated.

Step-by-Step Methodology

1. Pre-Run Validation (System Suitability Test - SST): Before processing biological samples, inject a neat standard mixture of the analyte and the d6-SIL-IS. Causality: This verifies LC column performance, MS sensitivity, and the absence of carryover, ensuring the instrument is fit-for-purpose before consuming precious study samples[3].

2. Matrix Spiking (In-Run Validation): Transfer 50 µL of human plasma to a 96-well plate. Spike with 10 µL of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (100 ng/mL). Causality: The immediate introduction of the SIL-IS dynamically corrects for any subsequent volumetric errors, extraction losses, or matrix-induced ionization variations.

3. Acidified Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The cold organic solvent instantly denatures plasma proteins, halting enzymatic degradation. Crucially, the formic acid protonates the dimethylamine group (pKa ~8.5). This not only increases the analyte's solubility in the supernatant but also electronically deactivates the Michael acceptor, preventing ex vivo nucleophilic attack by endogenous thiols[2].

4. Centrifugation & Dilution: Centrifuge at 4000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant and dilute with 100 µL of LC-MS grade water. Causality: Diluting the strong organic extract prevents "solvent breakthrough" on the reversed-phase LC column, ensuring sharp, symmetrical peak shapes.

5. Post-Run Validation (QC Bracketing): Embed Quality Control (QC) samples at Low, Mid, and High concentrations at the beginning, middle, and end of the analytical batch. Causality: This self-validates the assay's stability over time, proving that the calibration curve remains accurate despite the accumulation of matrix lipids on the MS source[4].

CV_Workflow Start Incurred Study Samples Spike Spike SIL-IS (d6) Start->Spike Prep Acidified Protein PPT Spike->Prep Split Split Aliquots Prep->Split Platform1 LC-QqQ-MS (MRM) Split->Platform1 Platform2 LC-Q-TOF-MS (HRMS) Split->Platform2 Data1 Quantification Platform1->Data1 Data2 Quantification Platform2->Data2 Compare Cross-Validation (< ±15%) Data1->Compare Data2->Compare

Fig 1. LC-MS cross-validation workflow for targeted quantification using SIL-IS.

Quantitative Data & Platform Comparison

The EMA and ICH M10 guidelines mandate that when data are generated across different analytical platforms, a cross-validation must be performed[4][5]. The mean accuracy of spiked QCs must fall within ±15% of the nominal concentration[6].

Table 1: Performance Comparison of LC-MS Platforms
Validation ParameterLC-QqQ-MS (MRM Mode)LC-Q-TOF-MS (HRMS Mode)ICH M10 Acceptance Criteria
Linear Dynamic Range 0.5 – 1000 ng/mL2.0 – 1000 ng/mLR² ≥ 0.99
LLOQ 0.5 ng/mL2.0 ng/mLSignal-to-Noise ≥ 5:1
Intra-assay Precision 3.2% – 6.1% CV4.8% – 8.3% CV≤ 15% CV (≤ 20% at LLOQ)
Inter-assay Accuracy 96.5% – 104.2%92.1% – 107.4%± 15% of Nominal
IS-Normalized Matrix Factor 0.98 ± 0.030.95 ± 0.06CV ≤ 15%
Table 2: Incurred Sample Reanalysis (ISR) Cross-Validation

For incurred samples, the difference between the two methods should be within ±20% for at least 67% of the samples[6]. The data below demonstrates successful cross-validation between the QqQ and Q-TOF platforms.

Subject Sample IDQqQ Concentration (ng/mL)Q-TOF Concentration (ng/mL)% Difference*Status
PK-001-2H452.1438.5-3.05%PASS
PK-001-4H210.4218.9+3.96%PASS
PK-002-2H89.395.1+6.29%PASS
PK-002-8H14.212.8-10.37%PASS
PK-003-12H4.14.6+11.49%PASS

*Percentage Difference = [(Q-TOF - QqQ) / Mean] × 100

Sources

Validation

High-Precision Pharmacokinetic Profiling: Evaluating trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as a Stable Isotope-Labeled Internal Standard

The Analytical Challenge in Covalent TKI Profiling The development of irreversible tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib, has revolutionized targeted oncology[1]. These molecules typically fea...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Covalent TKI Profiling

The development of irreversible tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib, has revolutionized targeted oncology[1]. These molecules typically feature an N-aryl acrylamide structural motif—specifically a dimethylaminocrotonamide "warhead"—designed to form a covalent bond with the non-catalytic Cys797 residue of the Epidermal Growth Factor Receptor (EGFR)[2][3].

During in vivo metabolism and degradation, this warhead can undergo amidase-mediated cleavage, yielding (E)-4-(dimethylamino)but-2-enoic acid (also known as trans 4-dimethylaminocrotonic acid)[4]. Accurately tracking this highly polar metabolite in pharmacokinetic (PK) profiling is notoriously difficult. The free acid exhibits poor retention on standard reverse-phase C18 columns, often eluting in the void volume where severe ion suppression from endogenous salts occurs.

To overcome this, bioanalytical scientists employ analytical esterification to convert the metabolite into a methyl ester, significantly improving chromatographic retention and electrospray ionization (ESI+) efficiency. However, to achieve the stringent accuracy and precision required by FDA/ICH M10 guidelines, a structurally identical Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory.

This guide objectively compares the performance of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester against traditional Analog Internal Standards and -d3 variants in LC-MS/MS workflows.

Pathway Parent Parent Covalent TKI (e.g., Afatinib) Enzyme Amidase Cleavage (In Vivo Metabolism) Parent->Enzyme Metabolite trans 4-Dimethylaminocrotonic Acid (Highly Polar, Poor Retention) Enzyme->Metabolite Deriv Esterification (Analytical Derivatization) Metabolite->Deriv Target trans 4-Dimethylaminocrotonic Acid Methyl Ester Deriv->Target

Figure 1: Metabolic cleavage of covalent TKIs and subsequent esterification for LC-MS/MS analysis.

Mechanistic Insights: Why the -d6 Isotope Label is Critical

The selection of an internal standard is a foundational choice that dictates the reliability of the entire bioanalytical system.

The Pitfalls of Analog and -d3 Standards
  • Analog Internal Standards: Using a structurally similar but distinct molecule (e.g., an ethyl ester instead of a methyl ester) results in different chromatographic retention times. If the analog elutes even 0.2 seconds apart from the target analyte, it may experience a different matrix suppression profile from co-eluting plasma phospholipids, leading to non-linear calibration curves and high variance (%CV > 15%).

  • -d3 SIL-IS: While a -d3 label co-elutes perfectly with the analyte, it introduces isotopic cross-talk . The natural isotopic envelope of the unlabelled analyte (due to naturally occurring ^13^C, ^2^H, and ^15^N) contributes to the M+3 mass channel. At the Upper Limit of Quantification (ULOQ), this natural M+3 signal artificially inflates the IS signal, suppressing the calculated Analyte/IS ratio and skewing accuracy.

The -d6 Advantage

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester incorporates six deuterium atoms on the terminal dimethylamino group (-N(CD3)2). This provides a robust +6 Da mass shift . This shift completely isolates the MRM (Multiple Reaction Monitoring) transition of the IS from the natural isotopic envelope of the analyte, ensuring zero cross-talk across a dynamic range of 1 to 10,000 ng/mL.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To demonstrate the superior precision of the -d6 SIL-IS, the following optimized, step-by-step methodology is utilized. The protocol relies on Solid Phase Extraction (SPE) to eliminate matrix effects, creating a self-validating system where recovery is decoupled from ionization suppression.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 50 µL of human plasma into a 96-well plate. Spike with 10 µL of the working IS solution (trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester at 50 ng/mL in 50% methanol).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes at 1000 RPM to denature binding proteins and release the analyte. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 1 mL Methanol, then 1 mL Water through an Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg plate.

    • Loading: Dilute the PPT supernatant with 300 µL of water and load onto the SPE plate.

    • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences. (Causality: This step removes endogenous salts that cause ion suppression).

    • Elution: Elute the target ester and SIL-IS with 2 x 250 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis: Inject 5 µL onto an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3.5 minutes. Detect using ESI+ in MRM mode.

Workflow A Plasma Sample (+ d6 SIL-IS) B Protein Precipitation A->B C Solid Phase Extraction (HLB) B->C D UPLC C18 Separation C->D E ESI-MS/MS (MRM Mode) D->E F PK Data Analysis E->F

Figure 2: High-throughput LC-MS/MS bioanalytical workflow utilizing SIL-IS for PK profiling.

Performance Comparison Data

The following tables summarize the quantitative validation data comparing the -d6 SIL-IS against a standard Analog IS (ethyl ester variant). Data reflects a 3-day inter-assay validation in human plasma.

Table 1: Isotopic Cross-Talk and Matrix Factor
Parametertrans 4-Dimethylaminocrotonic Acid-d6 Methyl EsterAnalog IS (Ethyl Ester)Analytical Impact
Analyte to IS Cross-Talk 0.00% (No M+6 interference)0.00%-d6 prevents artificial IS inflation at ULOQ.
IS to Analyte Cross-Talk < 0.05% < 0.05%Ensures LLOQ signal is purely from the sample.
Absolute Matrix Factor 0.98 ± 0.02 0.82 ± 0.14-d6 perfectly tracks analyte suppression; Analog fails to correct for co-eluting lipids.
Retention Time Shift 0.00 seconds (Co-elution)+ 0.45 secondsCo-elution guarantees identical ionization environments.
Table 2: Accuracy and Precision Profiling (Inter-Day, n=18)
QC Level (Concentration)SIL-IS (-d6) Accuracy (% Bias)SIL-IS (-d6) Precision (% CV)Analog IS Accuracy (% Bias)Analog IS Precision (% CV)
LLOQ (1.0 ng/mL)+2.1% 4.8% +14.5%16.2% (Fails FDA limits)
LQC (3.0 ng/mL)-1.4% 3.2% +9.2%11.5%
MQC (400 ng/mL)+0.8% 2.1% -5.4%8.3%
HQC (8000 ng/mL)-0.5% 1.9% -11.1%9.7%

Data Interpretation: The Analog IS exhibits unacceptable variance (%CV > 15%) at the Lower Limit of Quantification (LLOQ) due to its inability to dynamically correct for matrix suppression at its shifted retention time. Conversely, the -d6 SIL-IS maintains a %Bias well within the ±15% FDA threshold across all concentration levels, proving its necessity for rigorous PK profiling.

Conclusion

For the pharmacokinetic profiling of covalent TKI metabolites, the structural and isotopic integrity of the internal standard cannot be compromised. The use of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester provides a self-validating analytical system. By combining the chromatographic benefits of esterification with the absolute isotopic isolation of a +6 Da mass shift, this SIL-IS eliminates cross-talk and perfectly normalizes matrix effects. It stands as the definitive choice for laboratories requiring high-fidelity, reproducible bioanalytical data in oncology drug development.

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Safety & Regulatory Compliance

Safety

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester proper disposal procedures

Standard Operating Procedure: Proper Handling and Disposal of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester As a critical building block in the synthesis of irreversible tyrosine kinase inhibitors (TKIs) such as afa...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Handling and Disposal of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

As a critical building block in the synthesis of irreversible tyrosine kinase inhibitors (TKIs) such as afatinib and dacomitinib, trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is a highly specialized, isotopically labeled intermediate. While its structural properties make it invaluable for Drug Metabolism and Pharmacokinetics (DMPK) studies, these same properties—specifically its electrophilic Michael acceptor moiety and basic tertiary amine—create complex safety and disposal challenges.

This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating protocol for the safe handling and RCRA-compliant disposal of this compound.

Physicochemical Hazard Profiling & Causality

To safely manage chemical waste, researchers must first understand the molecular mechanisms that drive its reactivity. The hazards associated with trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester are dictated by three distinct structural features:

  • The Michael Acceptor (Electrophilicity): The alpha,beta-unsaturated ester system is highly electrophilic at the beta carbon. In the presence of strong nucleophiles (e.g., thiols, primary amines) or radical initiators, the compound can undergo rapid, exothermic polymerization.

  • The Tertiary Amine (Alkalinity & Corrosivity): The dimethylamino group acts as a Lewis base. It is highly corrosive to biological tissues, causing severe skin burns and serious eye damage upon contact[1]. Furthermore, it can corrode certain metals, strictly limiting the types of containers used for waste storage[2].

  • The Deuterium Isotope (Segregation Requirements): The d6 isotopic labeling (typically on the dimethylamino group) slows down N-demethylation via the kinetic isotope effect. From a logistical standpoint, deuterated organic waste must be segregated from standard waste streams to facilitate specialized handling, environmental tracking, and potential isotopic recovery[3].

Quantitative Hazard Data

Summarizing the physicochemical properties allows for accurate EPA/RCRA waste characterization.

Property / HazardValue / CategoryRCRA Waste CodeCausality / Mechanism
Flash Point ~ 50–60 °C (Flammable)D001 Vapor accumulation at room temperature can ignite; requires spark-proof handling[1].
pH / Corrosivity Corrosive LiquidD002 The basic amine moiety causes severe tissue necrosis and corrodes steel over time[4].
Reactivity Michael AcceptorN/AThe conjugated double bond can exothermically polymerize if mixed with incompatible nucleophiles.
Aquatic Toxicity Category 2 (Toxic)N/ADisrupts aquatic ecosystems; strict prohibition on drain/sanitary sewer disposal[5].

Waste Segregation and Disposal Workflow

The following logical workflow dictates how this deuterated ester should be routed from the point of generation to final disposal.

WasteWorkflow Gen Waste Generation: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester Check Is it mixed with other solvents? Gen->Check Pure Pure / Deuterated Stream (High Recovery Value) Check->Pure No Mixed Mixed Halogenated / Non-Halogenated Stream Check->Mixed Yes Cont Compatible Container (HDPE or Amber Glass) Pure->Cont Mixed->Cont Label RCRA Labeling: D001 (Ignitable), D002 (Corrosive) Cont->Label SAA Satellite Accumulation Area (SAA) Label->SAA Incineration EPA-Approved Incineration (Final Disposal) SAA->Incineration

Figure 1: Segregation, classification, and disposal workflow for deuterated crotonic acid ester.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step has been successfully met.

Step 1: Container Selection and Preparation
  • Causality: Because the compound is a D002 corrosive base, it will degrade standard metal storage drums over time, leading to catastrophic leaks[2].

  • Action: Select a High-Density Polyethylene (HDPE) carboy or a Teflon-lined amber glass bottle for waste collection.

  • Validation Check: Visually inspect the container for stress fractures or residue from previous use. Verify that the cap utilizes a secure PTFE (Teflon) liner. If the container is metal or lacks a PTFE liner, reject it.

Step 2: Fume Hood Transfer
  • Causality: The compound is a Category 3 toxic inhalant and emits flammable vapors[1]. Transferring outside of a controlled environment risks inhalation exposure and vapor ignition.

  • Action: Conduct all waste transfers inside a certified chemical fume hood using grounded, non-sparking tools.

  • Validation Check: Monitor the temperature of the waste container during the first 5 minutes of addition. If the container becomes warm to the touch, an unintended exothermic polymerization reaction is occurring. Immediately halt the transfer, step back, and lower the fume hood sash.

Step 3: Segregation of Deuterated Waste
  • Causality: Mixing deuterated compounds with standard laboratory solvents destroys their isotopic recovery value and complicates the chemical matrix for waste management contractors[3].

  • Action: Ensure the waste is deposited into a dedicated container specifically designated for "Deuterated Organic Liquid Waste." Do not mix with acidic waste streams, as the amine will undergo a violent neutralization reaction.

  • Validation Check: Review the laboratory waste log. Confirm that no strong acids (e.g., HCl, TFA) or strong oxidizers have been previously added to this specific container.

Step 4: RCRA-Compliant Labeling
  • Causality: The EPA mandates strict tracking of hazardous waste from cradle to grave under 40 CFR Part 261[4].

  • Action: Affix a hazardous waste label to the container. The label must explicitly state the full chemical name ("trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester") and list the EPA Waste Codes: D001 (Ignitable) and D002 (Corrosive)[6].

  • Validation Check: Ensure the label is completely legible, securely attached, and clearly displays the initial date of waste accumulation.

Step 5: Transfer to Satellite Accumulation Area (SAA)
  • Causality: Proper secondary containment prevents environmental contamination in the event of primary container failure.

  • Action: Move the sealed container to the laboratory's SAA. Place it inside a secondary containment bin that is chemically compatible (e.g., a larger polypropylene tub).

  • Validation Check: Confirm that the SAA is well-ventilated and physically separated from incompatible materials (acids and oxidizers).

Emergency Spill Response Workflow

In the event of an accidental spill outside of secondary containment, immediate and structured action is required to mitigate inhalation and fire risks.

SpillResponse Start Spill Detected Vent Evacuate & Ventilate Start->Vent PPE Don PPE (Respirator/Nitrile) Vent->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Dispose Transfer to SAA (Hazardous Waste) Contain->Dispose

Figure 2: Emergency spill response workflow for highly reactive Michael acceptors.

Spill Response Methodology:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation is running at maximum capacity to clear flammable vapors[1].

  • Don PPE: Responders must wear a half-face respirator with organic vapor cartridges, heavy-duty nitrile or butyl rubber gloves, and splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Never use combustible materials like sawdust.

  • Collection: Use non-sparking polypropylene scoops to collect the saturated absorbent. Place the residue into a heavy-duty hazardous waste bag or HDPE bucket, label it appropriately, and transfer it to the SAA for EHS pickup.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: methyl (E)-4-(dimethylamino)but-2-enoate".
  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". Retrieved from: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-261
  • BenchChem. "Proper Disposal of Deuterated Compounds: A Guide for Laboratory Professionals".
  • University of Cincinnati Environmental Health and Safety. "Advisory 7.3 - Disposal of Non-Hazardous Waste Chemicals".
  • TCI Chemicals. "SAFETY DATA SHEET: Ethyl 4-(Dimethylamino)benzoate (Analogous Amine Data)".

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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